Technical Documentation Center

2-[(Propan-2-yloxy)methyl]benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(Propan-2-yloxy)methyl]benzonitrile
  • CAS: 1000931-90-7

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-[(Propan-2-yloxy)methyl]benzonitrile: A Comprehensive NMR Spectroscopic Guide

Executive Summary The unambiguous structural confirmation of synthetic intermediates is a cornerstone of modern drug development and materials science. 2-[(Propan-2-yloxy)methyl]benzonitrile (also known as 2-(isopropoxym...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural confirmation of synthetic intermediates is a cornerstone of modern drug development and materials science. 2-[(Propan-2-yloxy)methyl]benzonitrile (also known as 2-(isopropoxymethyl)benzonitrile)[1] is a highly versatile organonitrogen scaffold. It features a polar, electron-withdrawing cyano group and a flexible, sterically demanding isopropoxymethyl ether linkage.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple peak listing. This guide provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopic workflow, detailing the physical causality behind the chemical shifts, the rationale for specific experimental parameters, and the multidimensional techniques required to definitively prove the ortho-regiochemistry and ether connectivity of this molecule[2].

Theoretical Framework & Chemical Shift Causality

Understanding the NMR spectrum of 2-[(Propan-2-yloxy)methyl]benzonitrile requires analyzing the competing electronic effects of its two primary functional groups. Chemical shifts for polysubstituted aromatic compounds are governed by additive relationships driven by resonance, induction, and magnetic anisotropy[3].

Magnetic Anisotropy and Electric Field of the Cyano Group

The cyano group (-C≡N) is a linear, sp-hybridized moiety that exerts a profound effect on the aromatic ring. The circulation of π -electrons within the triple bond generates a diamagnetic anisotropic cone. Protons located in the equatorial region of this cone—specifically the ortho-proton (H-6)—experience a secondary induced magnetic field that aligns with the external field ( B0​ ). This results in significant deshielding[3][4]. Furthermore, the strong electron-withdrawing nature of the nitrile group via resonance (-R effect) depletes electron density at the ortho and para positions, pushing the H-4 and H-6 signals further downfield compared to a standard benzene ring.

Inductive Effects of the Ether Linkage

The isopropoxymethyl group (-CH₂-O-CH(CH₃)₂) introduces a highly electronegative oxygen atom directly adjacent to the benzylic position. Through the inductive effect (-I), the oxygen atom pulls electron density away from the adjacent benzylic methylene (-CH₂-) and the isopropoxy methine (-CH-). This localized electron depletion reduces magnetic shielding, causing the benzylic protons to resonate downfield at approximately 4.65 ppm, and the methine proton at 3.75 ppm. Because the molecule exhibits free rotation around the C-O bonds at room temperature, the diastereotopic potential of the benzylic protons is averaged out, resulting in a sharp, diagnostic singlet.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a closed-loop, self-validating system for acquiring high-fidelity 1D and 2D NMR data[5].

Sample Preparation & Environmental Control
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its low polarity (minimizing solvent-solute hydrogen bonding artifacts) and its provision of a reliable deuterium lock signal.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the absolute zero reference ( δ = 0.00 ppm) for the chemical shift axis.

  • Tube Quality: Use high-precision 5 mm NMR tubes (e.g., Norell 502) to prevent magnetic susceptibility distortions caused by glass imperfections.

Acquisition Parameters & Causality
  • Tuning and Matching (ATM): Before acquisition, perform automated tuning and matching to optimize the probe's resonance circuit for the exact dielectric constant of the sample. This maximizes the Signal-to-Noise Ratio (SNR).

  • Pulse Calibration: Calibrate the 90° pulse width (P1). An accurate 90° pulse ensures maximum transverse magnetization, which is critical for accurate integration in quantitative ¹H NMR.

  • Relaxation Delay (D1): Set D1 to 2–5 seconds for ¹H NMR and at least 2 seconds for ¹³C NMR. Causality: Quaternary carbons (like the nitrile C≡N and ipso-aromatic carbons) lack attached protons to facilitate dipole-dipole relaxation, resulting in long longitudinal relaxation times ( T1​ ). A sufficient D1 prevents the truncation of these signals, ensuring they appear clearly in the final spectrum.

  • Decoupling Strategy: For ¹³C NMR, utilize WALTZ-16 composite pulse decoupling. This sequence effectively decouples all ¹H-C spin-spin interactions over a wide bandwidth without causing excessive dielectric heating of the sample.

Internal Validation & Processing

Process the Free Induction Decay (FID) using standard software (e.g., MestReNova)[5]. Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to optimize the SNR without sacrificing critical resolution. The system is validated if the TMS peak exhibits a full-width at half-maximum (FWHM) of < 0.5 Hz, confirming optimal magnetic field homogeneity (shimming).

Spectroscopic Data & Structural Assignments

The following tables summarize the expected quantitative data derived from the theoretical framework and empirical additivity rules for this specific scaffold.

¹H NMR Quantitative Data (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Isopropoxy CH₃ 1.20Doublet (d)6.16H-CH(CH₃ )₂
Isopropoxy CH 3.75Septet (sep)6.11H-CH (CH₃)₂
Benzylic CH₂ 4.65Singlet (s)-2HAr-CH₂ -O
Ar-H (C-4) 7.40Td7.7, 1.21HAromatic H (para to CN)
Ar-H (C-3) 7.50Dd7.8, 1.01HAromatic H (ortho to CH₂)
Ar-H (C-5) 7.60Td7.7, 1.31HAromatic H (meta to CN)
Ar-H (C-6) 7.65Dd7.8, 1.31HAromatic H (ortho to CN)
¹³C NMR Quantitative Data (100 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)TypeAssignment
Isopropoxy CH₃ 22.1CH₃-CH(C H₃)₂
Benzylic CH₂ 68.5CH₂Ar-C H₂-O
Isopropoxy CH 72.5CH-C H(CH₃)₂
Ar-C (C-1) 111.5CqC -CN (ipso)
Nitrile CN 117.5Cq-C ≡N
Ar-C (C-5) 127.5CHAromatic CH
Ar-C (C-3) 128.0CHAromatic CH
Ar-C (C-4) 132.5CHAromatic CH
Ar-C (C-6) 132.8CHAromatic CH
Ar-C (C-2) 141.0CqC -CH₂O (ipso)

Multidimensional (2D) Validation Workflow

To transition from theoretical assignments to absolute structural proof, a suite of 2D NMR experiments is required. The logic flow below illustrates how each experiment builds upon the last to validate the molecular architecture[5].

  • COSY (Correlation Spectroscopy): Maps the ³ JHH​ scalar couplings. It will confirm the adjacency of the isopropoxy methyl groups to the methine proton, and map the continuous four-spin system of the aromatic ring (H-3 ↔ H-4 ↔ H-5 ↔ H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps ¹ JCH​ direct connectivities. This definitively separates the benzylic CH₂ carbon (~68.5 ppm) from the isopropoxy CH carbon (~72.5 ppm) by correlating them to their respective proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator for regiochemistry. The benzylic protons (4.65 ppm) will show strong ³ JCH​ correlations to the aromatic C-1 and C-3 carbons, and a critical ² JCH​ correlation to the isopropoxy CH carbon, proving the ether linkage is intact and positioned ortho to the nitrile group.

NMR_Workflow N1 1D ¹H NMR (Proton Environments) N3 COSY (³J_HH Coupling) N1->N3 Identify Spin Systems N4 HSQC (¹J_CH Connectivity) N1->N4 N2 1D ¹³C NMR (Carbon Framework) N2->N4 N5 HMBC (²J_CH & ³J_CH Connectivity) N3->N5 N4->N5 Map Quaternary Carbons N6 2-[(Propan-2-yloxy)methyl]benzonitrile Validated Structure N5->N6 Finalize Connectivity

Figure 1: Multidimensional NMR workflow for structural elucidation.

References

  • ChemicalBook. 2-(ISOPROPOXYMETHYL)BENZONITRILE CAS#: - ChemicalBook.
  • Benchchem. Spectroscopic and Structural Elucidation of 4 Hexylamino Benzonitrile and Its Derivatives.
  • The Royal Society of Chemistry. Revealing Resonance Effects and Intramolecular Dipole Interactions in the Positional Isomers of Benzonitrile-Core Thermally Activated Delayed Fluorescence Materials.
  • University of Basrah. Basic 1H- and 13C-NMR Spectroscopy.
  • Modgraph. Proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group.

Sources

Exploratory

thermodynamic stability of 2-[(Propan-2-yloxy)methyl]benzonitrile in aqueous solutions

An In-Depth Technical Guide to the Thermodynamic Stability of 2-[(Propan-2-yloxy)methyl]benzonitrile in Aqueous Solutions Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-[(Propan-2-yloxy)methyl]benzonitrile in Aqueous Solutions

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the . Intended for researchers, scientists, and drug development professionals, this document outlines the core principles and practical methodologies for conducting forced degradation studies to identify potential degradation pathways and establish a stability-indicating analytical method. By synthesizing established chemical principles with field-proven experimental designs, this guide serves as a self-validating system for assessing the intrinsic stability of this and structurally related molecules.

Introduction: The Imperative of Stability Assessment

In pharmaceutical development, understanding the chemical stability of a drug substance is a cornerstone of ensuring its quality, safety, and efficacy.[1][2][3] The stability profile dictates storage conditions, shelf-life, and the selection of appropriate formulation strategies.[3][4] The molecule of interest, 2-[(Propan-2-yloxy)methyl]benzonitrile, incorporates two key functional groups susceptible to degradation in aqueous environments: a nitrile group and an ether linkage. The nitrile group can undergo hydrolysis to form an amide and subsequently a carboxylic acid, while the ether bond is susceptible to cleavage, particularly under acidic conditions.[5][6][7]

This guide provides a robust, first-principles approach to designing and executing a comprehensive stability study for this molecule. We will detail the necessary forced degradation experiments, the development of a stability-indicating analytical method, and the elucidation of potential degradation pathways.

Predicted Physicochemical Properties and Their Implications

  • Solubility: The presence of a polar nitrile group and an ether oxygen suggests some aqueous solubility, which may be enhanced at lower pH due to the potential for protonation of the nitrile nitrogen. However, the benzene ring and the isopropyl group contribute to its lipophilicity. Solubility studies across a range of pH values are a prerequisite for designing solution-state stability assessments.[8][9] For compounds with low aqueous solubility, the use of a co-solvent like acetonitrile or methanol may be necessary, although care must be taken to ensure the co-solvent does not participate in the degradation.[10][11]

  • pKa: The nitrile group is very weakly basic, and the ether oxygen is also a very weak base. Therefore, the molecule is not expected to have a physiologically relevant pKa.

  • LogP: The combination of aromatic and aliphatic hydrocarbon portions suggests a moderate octanol-water partition coefficient (LogP), indicating a balance between hydrophilicity and lipophilicity.

Designing a Forced Degradation Study

Forced degradation, or stress testing, is essential for identifying likely degradation products and demonstrating the specificity of analytical methods.[3][12][13] The study for 2-[(Propan-2-yloxy)methyl]benzonitrile should expose the molecule to a range of stress conditions more severe than accelerated stability testing.[4]

Rationale for Stress Conditions

The choice of stressors is dictated by the functional groups present and regulatory guidelines.[4][14]

  • Acidic Hydrolysis: The ether linkage is susceptible to acid-catalyzed cleavage.[6][15][16] The nitrile group can also be hydrolyzed to a carboxylic acid under acidic conditions.

  • Basic Hydrolysis: Base-catalyzed hydrolysis is a common degradation pathway for nitriles, typically proceeding through an amide intermediate to a carboxylate salt. Ethers are generally stable to base.[15]

  • Oxidation: While the molecule lacks highly susceptible groups for oxidation, the benzylic methylene bridge could be a potential site of oxidative attack.

  • Photolytic Degradation: The aromatic ring suggests potential absorption of UV light, which could lead to photolytic degradation.[5][14]

  • Thermal Degradation: Elevated temperatures are used to accelerate degradation and assess the molecule's intrinsic thermal stability.[17]

Experimental Workflow

The overall workflow for the forced degradation study is designed to ensure a systematic and comprehensive evaluation of the molecule's stability.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B Apply Stress C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C Apply Stress D Oxidative Degradation (3% H₂O₂, RT) A->D Apply Stress E Photolytic Degradation (ICH Q1B Light Exposure) A->E Apply Stress F Thermal Degradation (Solid State, 80°C) A->F Apply Stress G Withdraw Aliquots at Timed Intervals B->G C->G D->G E->G F->G H Neutralize & Dilute (as required) G->H I HPLC-UV/MS Analysis H->I J Quantify Degradation I->J K Identify Degradants I->K L Elucidate Degradation Pathways K->L

Caption: Experimental workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control samples and multiple time points.

Preparation of Stock Solution
  • Accurately weigh and dissolve 2-[(Propan-2-yloxy)methyl]benzonitrile in acetonitrile to prepare a stock solution of 1 mg/mL.

  • This stock solution will be used for all solution-state stress tests.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the mixture in a controlled temperature bath at 60°C.[17]

  • Prepare a control sample by adding 1 mL of purified water instead of HCl and keep it under the same conditions.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.[17]

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the mixture at 60°C.

  • Prepare a control sample using purified water in place of NaOH.

  • Withdraw aliquots at specified time intervals.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.[17]

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the mixture at room temperature, protected from light.

  • Withdraw samples at appropriate intervals and dilute for HPLC analysis. If no significant degradation is observed, the study can be repeated with a higher concentration of H₂O₂ (e.g., 30%).[17]

Photostability Testing
  • Expose a solution of the compound (in a chemically inert, transparent container) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[14]

  • A dark control sample, protected from light, should be stored under the same temperature conditions.

  • Analyze the samples after the exposure period.

Analytical Methodology: A Stability-Indicating Approach

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products.[3][13] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the method of choice.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

  • Detection: A photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer to identify the mass of the parent compound and any degradants.

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Predicted Degradation Pathways

Based on the known chemistry of benzonitriles and ethers, we can predict the primary degradation products.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A 2-[(Propan-2-yloxy)methyl]benzonitrile (Parent) C₁₂H₁₅NO B 2-(Hydroxymethyl)benzoic acid C₈H₈O₃ A->B Cleavage of Ether & Hydrolysis of Nitrile C 2-(Hydroxymethyl)benzamide C₈H₉NO₂ A->C Hydrolysis of Nitrile D 2-[(Propan-2-yloxy)methyl]benzamide C₁₂H₁₇NO₂ A->D Hydrolysis of Nitrile C->B Further Hydrolysis E 2-[(Propan-2-yloxy)methyl]benzoic acid C₁₂H₁₆O₃ D->E Further Hydrolysis

Caption: Predicted degradation pathways under hydrolytic stress.

Under acidic conditions, two primary pathways are plausible:

  • Nitrile Hydrolysis: The nitrile group is hydrolyzed, first to 2-[(Propan-2-yloxy)methyl]benzamide and then to 2-[(Propan-2-yloxy)methyl]benzoic acid.

  • Ether Cleavage: Concurrently, the ether bond can be cleaved by the acid, leading to the formation of 2-(hydroxymethyl)benzonitrile, which would then be hydrolyzed to 2-(hydroxymethyl)benzoic acid.[6][16]

Under basic conditions, the ether linkage is expected to be stable.[15] The degradation will likely proceed exclusively through the hydrolysis of the nitrile group to the corresponding amide and then the carboxylate salt.[5]

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise table. This allows for a direct comparison of the compound's stability under different stress conditions.

Stress ConditionTime (hours)Assay of Parent Compound (%)Major Degradation Products (Peak Area %)
Control (60°C) 2499.8Not Detected
0.1 M HCl (60°C) 2475.2D1 (15.3%), D2 (8.9%)
0.1 M NaOH (60°C) 2482.5D3 (16.8%)
3% H₂O₂ (RT) 2498.1Minor peaks < 0.5%
ICH Q1B Light -99.5Not Detected

This table contains hypothetical data for illustrative purposes.

Interpretation:

  • The hypothetical data suggests that the compound is most susceptible to degradation under acidic and basic conditions, which aligns with the predicted hydrolysis of the nitrile and ether functionalities.

  • The appearance of two major degradants (D1 and D2) under acidic conditions suggests that both nitrile hydrolysis and ether cleavage may be occurring.

  • The single major degradant (D3) under basic conditions supports the pathway of nitrile hydrolysis without ether cleavage.

  • The compound shows good stability against oxidation and photolytic stress.

Conclusion

This technical guide has outlined a comprehensive strategy for assessing the . By conducting systematic forced degradation studies under acidic, basic, oxidative, and photolytic conditions, researchers can effectively identify potential degradation pathways, elucidate the structure of degradants, and develop a robust, stability-indicating analytical method. This foundational knowledge is indispensable for making informed decisions throughout the drug development lifecycle, from formulation design to the establishment of appropriate storage conditions and shelf-life.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of 3-(2-Oxo-acetyl)-benzonitrile.
  • Ali, S. L. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • Chen, B. Y., et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. PubMed.
  • Zhao, F., McLeish, R., & Oh, D. J. (1998, April 8).
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Hander, A. (2025, April 22). Hydrolysis of Ether. Prezi.
  • Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides.
  • European Medicines Agency. (2023, July 13).
  • McConville, P. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Wolfenden, R., & Williams, R. (2019). Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. PubMed.
  • Cox, R. A. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry.
  • WuXi AppTec. Solution Stability Study.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • ResearchGate. (n.d.). Degradation of glutaronitrile and benzonitrile by mixed cultures.
  • Alsante, K. M., et al. (2011).
  • Sharma, M. C. (2016).
  • Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Al-Maaieh, A., & Al-Kassem, H. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of Chemical and Molecular Engineering.
  • Delgado, D. R., et al. (2023).

Sources

Foundational

Crystal Structure Analysis of 2-[(Propan-2-yloxy)methyl]benzonitrile Derivatives: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Architectural Blueprint of Drug Action In the landscape of modern drug discovery, the benzonitrile moiety is a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Blueprint of Drug Action

In the landscape of modern drug discovery, the benzonitrile moiety is a privileged scaffold, integral to the structure of numerous therapeutic agents. Its unique electronic properties and ability to engage in specific intermolecular interactions make it a cornerstone of rational drug design. This guide focuses on a specific, promising class of these compounds: 2-[(propan-2-yloxy)methyl]benzonitrile derivatives. Understanding the precise three-dimensional arrangement of atoms within these molecules—their crystal structure—is not merely an academic exercise. It is the key to unlocking their therapeutic potential, optimizing their properties, and ensuring their safety and efficacy.

This document provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of these derivatives. We will move beyond simple protocols to explore the why behind the how, offering insights grounded in years of practical application. The objective is to equip researchers and drug development professionals with a robust framework for performing and interpreting crystal structure analyses, thereby accelerating the journey from molecular concept to clinical reality.

Part 1: Synthesis and the Art of Crystal Cultivation

The journey to a crystal structure begins with the synthesis of high-purity material and the meticulous process of growing single crystals suitable for diffraction experiments.

A. Synthesis via Williamson Etherification

A reliable and scalable route to the target 2-[(propan-2-yloxy)methyl]benzonitrile scaffold is the Williamson ether synthesis. This classic Sₙ2 reaction provides a straightforward method for coupling the appropriate precursors.

Experimental Protocol: General Synthesis

  • Deprotonation: To a solution of 2-(hydroxymethyl)benzonitrile (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handled with extreme care under an inert atmosphere).

  • Alkoxide Formation: Stir the resulting mixture at room temperature for approximately 30 minutes to ensure complete formation of the alkoxide nucleophile.

  • Alkylation: Slowly introduce 2-bromopropane (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is complete when the starting 2-(hydroxymethyl)benzonitrile spot is no longer visible.

  • Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. The organic layer should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2-[(propan-2-yloxy)methyl]benzonitrile derivative.[1]

B. Crystallization: The Gateway to Diffraction

Obtaining a high-quality single crystal is the most critical and often rate-limiting step in X-ray crystallography.[2] The goal is to guide molecules to self-assemble into a perfectly ordered, three-dimensional lattice by slowly bringing a solution to a state of minimal solubility.[2]

Experimental Protocol: Crystal Growth Techniques

  • Slow Solvent Evaporation: This is the simplest method. Dissolve the purified compound in a suitable solvent (or solvent mixture) to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a small amount of a relatively volatile solvent. Place this solution as a drop on a cover slip (hanging drop) or on a platform inside a sealed chamber (sitting drop). The chamber contains a larger reservoir of a less-volatile "anti-solvent" in which the compound is poorly soluble. As the solvent from the drop slowly diffuses into the reservoir vapor, the concentration of the anti-solvent in the drop increases, inducing crystallization.

  • Solvent Layering: Carefully layer a less dense solvent, in which the compound is soluble, on top of a denser anti-solvent. Crystals may form at the interface as the solvents slowly mix.

Choosing the right solvent system is crucial and often requires screening multiple candidates.[3]

G cluster_0 Crystallization Workflow A Purified Compound B Solvent Screening A->B C Prepare Saturated Solution B->C D Select Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) C->D E Incubate & Observe D->E F Harvest High-Quality Single Crystal E->F

Caption: General workflow for obtaining single crystals.

Part 2: Unveiling the Structure with Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[2] It provides an unparalleled level of structural detail, forming the bedrock of our analysis.

A. The Core Principles

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of the atoms, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. By measuring the positions and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from this, deduce the atomic positions.

B. A Self-Validating Experimental Protocol

The following protocol outlines the standard procedure for SC-XRD analysis, incorporating steps that ensure data quality and structural accuracy.

  • Crystal Selection and Mounting: Under a microscope, select a suitable crystal (clear, well-defined faces, no visible cracks or defects). Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (e.g., 193 K) to minimize thermal motion and radiation damage.[4]

  • Data Collection: Center the crystal on a modern diffractometer (e.g., a Bruker D8 Venture equipped with a CCD detector and Mo-Kα or Cu-Kα radiation source).[4][5] Perform a series of scans (e.g., φ and ω scans) to collect the diffraction data from all possible crystal orientations.

  • Data Processing:

    • Indexing and Unit Cell Determination: The software analyzes the initial diffraction images to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

    • Integration: The intensity of each reflection in the full dataset is measured.

    • Scaling and Absorption Correction: The integrated intensities are scaled to account for experimental variations, and a correction for X-ray absorption by the crystal is applied (e.g., using SADABS).[6]

  • Structure Solution and Refinement:

    • Solution: Specialized software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial model of the molecular structure from the diffraction data.[4]

    • Refinement: The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[4] This iterative process optimizes the atomic positions, thermal parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure is then analyzed for its geometric and packing features.

G cluster_1 Single-Crystal X-ray Diffraction Workflow Cryo Crystal Mounting & Cryo-cooling Data X-ray Data Collection (Diffractometer) Cryo->Data Process Data Processing (Indexing, Integration, Scaling) Data->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Structure Refinement (Least-Squares Fitting) Solve->Refine Analyze Structural Analysis (Geometry, Packing) Refine->Analyze

Caption: The experimental workflow for SC-XRD analysis.

Part 3: Interpreting the Blueprint: Geometry and Interactions

With a refined crystal structure in hand, the next phase is a detailed analysis of both the individual molecule's geometry and how multiple molecules pack together in the crystal lattice.

A. Intramolecular Geometry: Conformation and Configuration

This analysis reveals the precise bond lengths, bond angles, and torsion angles that define the molecule's shape. For the 2-[(propan-2-yloxy)methyl]benzonitrile scaffold, key areas of interest include the planarity of the benzonitrile ring and the conformation of the flexible (propan-2-yloxy)methyl side chain. The torsion angle around the O-CH₂ bond, for instance, will significantly influence the molecule's overall shape.[5]

The table below presents representative geometric parameters from structurally related benzonitrile derivatives found in the literature. This data serves as a valuable baseline for comparison when analyzing novel structures from this class.

Table 1: Representative Geometric Data from Related Benzonitrile Structures

Parameter Typical Value Range Source(s)
C≡N Bond Length 1.13 - 1.15 Å [7]
Benzene Ring C-C Bond Length 1.37 - 1.40 Å [7]
C(ring)-O Bond Length 1.36 - 1.38 Å [8]
O-C(sp³) Bond Length 1.42 - 1.44 Å [5]
C(ring)-C≡N Angle ~178° - 180° [7]
C-O-C(sp³) Angle 117° - 119° [5]

| Dihedral Angle (Ring vs. side chain) | Variable, depends on packing |[5][8] |

Note: These values are illustrative and actual measurements will depend on the specific derivative and its crystal packing environment.

B. Intermolecular Interactions: The Forces of Assembly

The crystal packing is dictated by a network of non-covalent interactions. For benzonitrile derivatives, several key interactions are consistently observed:

  • C-H···N Hydrogen Bonds: The partially negative nitrogen atom of the nitrile group is an effective hydrogen bond acceptor. It often interacts with hydrogen atoms from neighboring molecules, including those on the aromatic ring or the alkyl side chain.[4][8]

  • π-π Stacking: The electron-rich aromatic rings can stack on top of one another. These interactions are crucial for stabilizing the crystal lattice, with typical centroid-to-centroid distances of 3.5 to 3.8 Å.[5][8]

  • C-H···π Interactions: A hydrogen atom from one molecule can interact with the face of an aromatic ring on a neighboring molecule.

  • van der Waals Forces: These ubiquitous, weaker forces contribute to the overall cohesive energy of the crystal.

Understanding this network of interactions is vital, as it directly influences the material's physical properties, such as its melting point and solubility.[9]

G cluster_interactions Key Intermolecular Interactions M1 Molecule A M2 Molecule B M1->M2 C-H···N Bond M3 Molecule C M2->M3 π-π Stacking M3->M1 C-H···π Interaction

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Isopropoxymethyl)benzonitrile

Executive Summary In modern drug discovery and agrochemical development, the strategic design of molecular building blocks dictates the success of downstream lead optimization. 2-(Isopropoxymethyl)benzonitrile is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic design of molecular building blocks dictates the success of downstream lead optimization. 2-(Isopropoxymethyl)benzonitrile is a highly versatile, ortho-substituted aryl nitrile. Featuring an electron-donating, sterically demanding isopropoxymethyl ether linkage adjacent to a reactive cyano group, this compound serves as a critical intermediate. The orthogonal reactivity of the ether and nitrile moieties allows chemists to deploy it in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those requiring lipophilic hydrogen-bond acceptors, primary amine pharmacophores, or tetrazole-based carboxylic acid bioisosteres.

This guide provides a comprehensive analysis of the compound's physicochemical properties, the mechanistic rationale behind its synthesis, and self-validating protocols for its downstream functionalization.

Physicochemical Profiling

The physical and chemical properties of 2-(isopropoxymethyl)benzonitrile dictate its behavior in both synthetic environments and biological assays. The methylene bridge insulates the aromatic ring from the direct inductive electron withdrawal of the ether oxygen, while the isopropyl group introduces significant steric bulk that can restrict the rotational degrees of freedom of the benzylic substituent.

Table 1: Core Chemical and Physical Properties
PropertyValue
IUPAC Name 2-[(propan-2-yloxy)methyl]benzonitrile
CAS Number 1000931-90-7[1]
Molecular Formula C11H13NO[1]
Molecular Weight 175.23 g/mol [1]
InChIKey PSOOOXPWTCVNIT-UHFFFAOYSA-N[1]
Structural Motif Ortho-substituted benzylic ether + Aryl nitrile
Predicted Solubility Soluble in DCM, EtOAc, THF, and DMF; Insoluble in water
Reactivity Profile Stable under neutral/basic conditions; susceptible to strong Lewis acid-mediated ether cleavage or nucleophilic addition at the nitrile.

Synthetic Methodologies: Williamson Ether Synthesis

The most robust and scalable approach to synthesizing 2-(isopropoxymethyl)benzonitrile is via the classical [2], utilizing 2-(bromomethyl)benzonitrile and isopropanol.

Mechanistic Causality & Experimental Design

Isopropanol is a secondary alcohol and a relatively weak nucleophile. To achieve an efficient SN​2 displacement of the benzylic bromide, complete deprotonation to the isopropoxide anion is mandatory. While mild bases like potassium carbonate ( K2​CO3​ ) are sufficient for highly acidic phenols[2], sodium hydride (NaH) is required for aliphatic alcohols to ensure irreversible alkoxide formation. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature preferentially solvates the sodium cation, leaving the isopropoxide "bare" and highly nucleophilic, thereby accelerating the substitution reaction and preventing E2 elimination side-reactions.

Williamson A 2-(Bromomethyl)benzonitrile + Isopropanol B Alkoxide Formation (NaH, DMF) A->B Deprotonation C SN2 Displacement (60°C) B->C Nucleophilic Attack D 2-(Isopropoxymethyl)benzonitrile C->D Workup & Isolation

Caption: Workflow for the Williamson ether synthesis of 2-(isopropoxymethyl)benzonitrile.

Step-by-Step Protocol: Synthesis of 2-(Isopropoxymethyl)benzonitrile

Self-Validating Checkpoint: Hydrogen gas evolution is the primary indicator of successful alkoxide formation.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add NaH (60% dispersion in mineral oil, 1.2 eq) and wash twice with anhydrous hexane to remove the oil.

  • Alkoxide Generation: Suspend the purified NaH in anhydrous DMF (0.2 M relative to the substrate). Cool the suspension to 0 °C using an ice bath. Add anhydrous isopropanol (1.5 eq) dropwise. Stir for 30 minutes until H2​ evolution ceases, indicating complete formation of sodium isopropoxide.

  • Electrophile Addition: Dissolve 2-(bromomethyl)benzonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Propagation: Remove the ice bath and heat the reaction mixture to 60 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1); the disappearance of the UV-active starting material validates reaction completion.

  • Quenching & Workup: Cool to room temperature and carefully quench with ice-cold water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with saturated brine ( 5×50 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure product.

Chemical Reactivity & Downstream Applications

The strategic value of 2-(isopropoxymethyl)benzonitrile lies in the orthogonal reactivity of its cyano group, which can be transformed into diverse pharmacophores.

Downstream Core 2-(Isopropoxymethyl)benzonitrile Tetrazole 5-(2-(Isopropoxymethyl)phenyl)-1H-tetrazole (Bioisostere) Core->Tetrazole NaN3, ZnBr2, H2O [3+2] Cycloaddition Amine (2-(Isopropoxymethyl)phenyl)methanamine (Building Block) Core->Amine Pd/C, H2 or Formic Acid Catalytic Reduction

Caption: Downstream synthetic applications of 2-(isopropoxymethyl)benzonitrile.

Zinc-Catalyzed Tetrazole Formation

The nitrile can be converted into a 1H-tetrazole, a highly stable bioisostere for carboxylic acids frequently used in angiotensin II receptor blockers (sartans).

Mechanistic Causality: The protocol developed by [3] utilizes sodium azide ( NaN3​ ) and zinc bromide ( ZnBr2​ ) in water. ZnBr2​ acts as a crucial Lewis acid; the Zn2+ ion coordinates to the nitrogen of the nitrile, increasing the electrophilicity of the carbon center. This significantly lowers the activation energy required for the [3+2] cycloaddition with the azide anion[3]. Conducting the reaction[4] accelerates the reaction rate via hydrophobic packing effects and safely contains the explosive sodium azide.

Protocol: ZnBr2-Mediated Tetrazole Synthesis

  • To a round-bottomed flask, add 2-(isopropoxymethyl)benzonitrile (1.0 eq), NaN3​ (1.1 eq), ZnBr2​ (1.0 eq), and water (0.5 M).

  • Reflux the mixture vigorously for 24 hours. Vigorous stirring is essential for "on water" catalysis.

  • Cool the mixture, add 3 M HCl to adjust the aqueous layer to pH 1, and add ethyl acetate. Stir vigorously until no solid is present[3].

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, dry, and concentrate to yield the 5-substituted-1H-tetrazole.

Catalytic Reduction to Benzylamines

The cyano group can be selectively reduced to a primary amine, yielding (2-(isopropoxymethyl)phenyl)methanamine, a valuable building block for amide coupling.

Mechanistic Causality: Using a Palladium on Carbon (Pd/C) catalyst with a hydrogen source allows for the selective reduction of the C≡N triple bond without cleaving the benzylic ether. Recent advancements utilize[5]. Formic acid undergoes dissociative cleavage on the surface of the Pd particles, generating active hydrogen species and CO2​ . This additive-free system prevents over-alkylation and yields highly pure primary amines[6].

Analytical Characterization Expectations

To validate the synthesis of 2-(isopropoxymethyl)benzonitrile, the following spectroscopic markers should be confirmed:

  • 1H NMR ( CDCl3​ ): A distinct septet at ~3.7 ppm (1H) and a doublet at ~1.2 ppm (6H) corresponding to the isopropyl group. A sharp singlet at ~4.6 ppm (2H) for the benzylic CH2​ protons. Aromatic protons will appear between 7.3–7.7 ppm.

  • IR Spectroscopy: A sharp, distinct absorption band at ~2220 cm−1 confirms the presence of the C≡N stretch, while a strong band at ~1100 cm−1 confirms the C-O-C ether linkage.

  • Mass Spectrometry (ESI+): Expected [M+H]+ peak at m/z 176.1.

References

  • BIOFOUNT: 1000931-90-7|2-[(Propan-2-yloxy)methyl]benzonitrile. Available at:[Link] (Accessed for physicochemical data)[1].

  • The Royal Society of Chemistry: CHAPTER 2: Zinc-Catalyzed Heterocycle Synthesis - Books. Available at:[Link][3].

  • National Institutes of Health (PMC): Organic Synthesis “On Water”. Available at:[Link][4].

  • MDPI: Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. Available at:[Link][5].

  • ResearchGate: (PDF) Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. Available at:[Link][6].

Sources

Foundational

Comprehensive Technical Guide on the Electron Density and Molecular Modeling of 2-[(Propan-2-yloxy)methyl]benzonitrile

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The rational design of novel therapeutics relies heavily on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the stereoelectronic properties of fundamental building blocks. 2-[(Propan-2-yloxy)methyl]benzonitrile (CAS: 1000931-90-7) represents a highly versatile ortho-substituted aromatic scaffold. Featuring a strongly electron-withdrawing nitrile group adjacent to a flexible, mildly electron-donating isopropoxymethyl ether linkage, this molecule presents a complex conformational space and a highly polarized electron density profile.

This whitepaper provides a rigorous, self-validating computational protocol for modeling the electron density (ED), molecular electrostatic potential (MEP), and non-covalent interactions (NCI) of this compound. By bridging quantum mechanical principles with practical drug development applications, we elucidate the causality behind specific computational choices and provide a robust framework for analyzing similar benzonitrile derivatives.

Structural Rationale & Pharmacophore Significance

In medicinal chemistry, the benzonitrile moiety is a privileged structure. The nitrile group acts as a robust hydrogen-bond acceptor and a metabolic soft spot blocker, while its cylindrical π -electron cloud engages in unique orthogonal multipolar interactions.

When an isopropoxymethyl group is introduced at the ortho position (Position 2), the molecule's symmetry is broken. The methylene spacer (-CH 2​ -) insulates the ether oxygen from direct resonance with the aromatic ring, limiting its influence to inductive effects and hyperconjugation. However, the spatial proximity of the bulky isopropyl group to the linear nitrile group induces significant steric constraints. This ortho-substitution locks the molecule into specific conformational minima, driven by a delicate balance between steric repulsion and weak intramolecular dispersive attractions. Understanding the electron density topography of these minima is critical for predicting how the molecule will orient within a protein binding pocket.

Computational Methodology & Self-Validating Protocol

To accurately capture the subtle interplay of dispersion forces and electron delocalization, standard Density Functional Theory (DFT) must be augmented with dispersion corrections and appropriate basis sets.

Step-by-Step Experimental Workflow

The following protocol establishes a self-validating system where each computational step verifies the integrity of the preceding one.

  • Initial Conformational Search:

    • Action: Generate 3D conformers rotating around the Ar-CH 2​ , CH 2​ -O, and O-CH(CH 3​ ) 2​ dihedral angles using a semi-empirical method (e.g., GFN2-xTB).

    • Causality: The isopropyl group's steric bulk creates multiple local minima. A broad search ensures the global minimum is not missed.

  • DFT Geometry Optimization:

    • Action: Optimize the lowest-energy conformers using the M06-2X functional with the def2-TZVP basis set in Gaussian 16 [2].

    • Causality: M06-2X is a hybrid meta-GGA functional parameterized explicitly to capture medium-range correlation energy, making it superior to B3LYP for modeling the non-covalent dispersion interactions of the isopropyl group. The def2-TZVP (triple-zeta valence with polarization) basis set provides the necessary diffuse functions to accurately model the electron clouds of the oxygen and nitrogen heteroatoms.

  • Vibrational Frequency Validation:

    • Action: Perform a harmonic vibrational frequency calculation at the same level of theory.

    • Validation: The absence of imaginary frequencies ( Nimag​=0 ) mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface (PES), rather than a transition state.

  • Wavefunction Generation & Solvation:

    • Action: Generate the .wfn or .wfx file. Apply the SMD (Solvation Model based on Density) model if simulating physiological conditions (e.g., water or DMSO).

  • Topological Analysis:

    • Action: Import the wavefunction into Multiwfn[1] for Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis.

Workflow A 1. Conformational Search (GFN2-xTB) B 2. DFT Optimization (M06-2X / def2-TZVP) A->B C 3. Frequency Check (N_imag = 0 Validation) B->C D 4. Wavefunction Generation (Gaussian 16) C->D E 5a. QTAIM Analysis (Multiwfn) D->E F 5b. NCI & MEP Mapping (Multiwfn / VMD) D->F

Fig 1: Self-validating computational workflow for electron density modeling.

Electron Density Topography (QTAIM Analysis)

The Quantum Theory of Atoms in Molecules (QTAIM), pioneered by Bader [3], provides a rigorous mathematical framework for defining chemical bonds based on the topology of the electron density, ρ(r) .

In 2-[(Propan-2-yloxy)methyl]benzonitrile, QTAIM is deployed to differentiate between the strong covalent framework and the weak intramolecular interactions induced by the ortho-substitution. We analyze the critical points where the gradient of the electron density is zero ( ∇ρ(r)=0 ).

Bond Critical Points (BCPs) and Causality

The nature of an interaction is defined by the Laplacian of the electron density ( ∇2ρ(r) ) and the total energy density ( H(r) ) at the BCP.

  • Covalent Bonds (e.g., C N, C-O): Characterized by high ρ(r) and a negative Laplacian ( ∇2ρ(r)<0 ), indicating a concentration of electron density shared between nuclei.

  • Closed-Shell Interactions (e.g., steric clashes or weak H-bonds): Characterized by low ρ(r) and a positive Laplacian ( ∇2ρ(r)>0 ), indicating electron density depletion at the BCP.

In this molecule, a key topological feature is the potential formation of an intramolecular Bond Critical Point between the hydrogen atoms of the isopropoxymethyl group and the π -system of the nitrile group.

Table 1: Representative QTAIM Parameters at Selected BCPs (M06-2X/def2-TZVP)

| Interaction Type | Location | ρ(r) (a.u.) | ∇2ρ(r) (a.u.) | H(r) (a.u.) | ∣V(r)∣/G(r) | Bond Character | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Covalent (Triple) | C N | ~0.450 | < -0.300 | < 0 | > 2.0 | Shared (Covalent) | | Covalent (Single) | C-O (Ether) | ~0.260 | < -0.500 | < 0 | > 2.0 | Shared (Covalent) | | Aromatic Ring | C-C (Phenyl) | ~0.300 | < -0.800 | < 0 | > 2.0 | Shared (Delocalized) | | Intramolecular | C-H N | ~0.015 | > 0.050 | 0 | < 1.0 | Closed-Shell (Weak) |

(Note: Values are representative benchmarks for this molecular class based on standard DFT outputs).

QTAIMLogic A Electron Density ρ(r) B Laplacian ∇²ρ(r) < 0 (Charge Concentration) A->B C Laplacian ∇²ρ(r) > 0 (Charge Depletion) A->C D Covalent Bonds (C≡N, C-O, C-C) B->D E Non-Covalent (Sterics, H-Bonds) C->E

Fig 2: QTAIM logic mapping electron density topology to chemical interaction types.

Molecular Electrostatic Potential (MEP) & Non-Covalent Interactions (NCI)

MEP Mapping

The MEP is a critical tool for predicting nucleophilic and electrophilic attack sites, as well as intermolecular stacking behaviors. Benzonitrile derivatives exhibit unique stacking and solvation behaviors heavily influenced by their electrostatic profiles [4].

  • Global Minimum (Red Regions): The deepest electrostatic minimum is localized on the terminal nitrogen of the nitrile group, making it the primary hydrogen-bond acceptor. A secondary, shallower minimum exists around the ether oxygen.

  • Global Maximum (Blue Regions): The most electron-deficient regions are located on the equatorial hydrogens of the isopropyl group and the aromatic protons para to the nitrile group.

Reduced Density Gradient (NCI Plot)

While QTAIM identifies discrete bond paths, the NCI plot (based on the Reduced Density Gradient, s ) visualizes continuous regions of weak interactions. By plotting s against sign(λ2​)ρ , we can categorize interactions in the ortho-substituted cleft:

  • Strong Repulsion ( sign(λ2​)ρ>0 ): Seen in the center of the aromatic ring (Ring Critical Point) and between the bulky methyls of the isopropyl group if forced into a constrained conformation.

  • Van der Waals / Dispersion ( sign(λ2​)ρ≈0 ): Broad, green isosurfaces appear between the methylene spacer and the nitrile group, indicating stabilizing dispersion forces that dictate the preferred rotamer of the ether sidechain.

Experimental Validation Strategies

To ensure the computational model is not an artifact of the chosen functional, it must be validated against empirical data.

  • NMR Chemical Shift Validation (GIAO Method): Compute the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level. A linear regression between the computed shielding tensors and experimentally derived 1 H and 13 C NMR chemical shifts of 2-[(Propan-2-yloxy)methyl]benzonitrile should yield an R2>0.99 . Deviations highlight conformational averaging in solution that the static DFT model may have missed.

  • X-Ray Diffraction (XRD) Comparison: If crystalline data is available, the computed gas-phase or implicit-solvent geometry should be compared to the XRD structure. The Ar-C N angle should remain strictly linear (~179°), while the Ar-CH 2​ -O angle will typically open slightly (~112°) to accommodate the steric bulk of the isopropyl group.

Conclusion

The electron density and molecular modeling of 2-[(Propan-2-yloxy)methyl]benzonitrile reveal a highly polarized scaffold governed by the interplay between the strongly electron-withdrawing nitrile group and the flexible, sterically demanding isopropoxymethyl ether. By utilizing a rigorous, self-validating DFT and QTAIM workflow, researchers can accurately map the electrostatic potential and non-covalent interaction surfaces of this molecule. These insights are directly translatable to structure-based drug design, allowing for the precise prediction of pharmacophore alignment, binding affinities, and metabolic stability.

References

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. URL:[Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. URL: [Link]

  • Bader, R. F. W., Nguyen-Dang, T. T., & Tal, Y. (1981). A topological theory of molecular structure. Reports on Progress in Physics, 44(8), 893-948. URL:[Link]

  • Sakhtemanian, L., & Ghatee, M. H. (2022). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution. ACS Omega, 7(29), 25344–25356. URL:[Link]

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

troubleshooting ether cleavage during 2-[(Propan-2-yloxy)methyl]benzonitrile reduction

Technical Support Center: Troubleshooting Ether Cleavage in 2-[(Propan-2-yloxy)methyl]benzonitrile Reduction Introduction Reducing 2-[(Propan-2-yloxy)methyl]benzonitrile to its corresponding primary amine, 2-(isopropoxym...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Ether Cleavage in 2-[(Propan-2-yloxy)methyl]benzonitrile Reduction

Introduction Reducing 2-[(Propan-2-yloxy)methyl]benzonitrile to its corresponding primary amine, 2-(isopropoxymethyl)benzylamine, presents a classic chemoselectivity challenge in organic synthesis. The molecule contains a reducible nitrile group in close proximity to a highly sensitive benzyl ether linkage. Standard reduction conditions often lead to unwanted hydrogenolysis (ether cleavage) or over-alkylation (secondary amine formation). This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to achieve high yields of the desired primary amine.

Frequently Asked Questions (FAQs)

Q1: Why is my isopropoxymethyl group cleaving when I use Pd/C and Hydrogen? A1: Benzyl ethers are notoriously susceptible to hydrogenolysis[1]. When using Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the palladium catalyst readily inserts into the activated benzylic C–O bond. This forms a stable surface-bound benzyl species that is subsequently hydrogenated, cleaving the ether to yield a toluene derivative (2-methylbenzylamine) and isopropanol[1][2]. To preserve the ether, you must switch to a catalyst with lower C–O insertion activity.

Q2: What is the best heterogeneous catalyst to reduce the nitrile without cleaving the ether? A2: Raney Nickel is the industry standard for this transformation[3]. Unlike Pd/C, Raney Nickel is highly active for the reduction of polar C≡N triple bonds but exhibits a significantly higher kinetic barrier for benzylic C–O bond cleavage[3]. This allows for the selective reduction of the benzonitrile moiety while leaving the isopropoxymethyl group intact.

Q3: My Raney Nickel reduction is yielding a mixture of primary and secondary amines. How do I prevent this? A3: This is a common side reaction known as over-alkylation. During nitrile reduction, an intermediate imine is formed. If the newly formed primary amine attacks this imine, it condenses to form a secondary amine dimer[4]. To suppress this, the reaction must be run in the presence of an excess of ammonia (NH3). The high concentration of ammonia acts as a competing nucleophile, trapping the imine as a gem-diamine that collapses exclusively to the desired primary amine.

Q4: I want to avoid high-pressure hydrogenation entirely. Are there bench-stable hydride alternatives? A4: Yes. The combination of Cobalt(II) chloride and Sodium borohydride (CoCl2/NaBH4), often referred to as Satoh reduction conditions, is highly recommended[5]. When mixed, these reagents generate cobalt boride (Co2B) nanoparticles in situ[6]. This transient species selectively reduces nitriles to primary amines at room temperature without triggering the Lewis-acidic or hydrogenolytic cleavage of benzyl ethers[7][8].

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes of various reduction methodologies applied to 2-[(Propan-2-yloxy)methyl]benzonitrile.

Reduction MethodReagents & ConditionsPrimary Amine YieldEther CleavageSecondary Amine Byproduct
Pd/C Hydrogenation 10% Pd/C, H2 (1 atm), MeOH< 15%> 80% Moderate (~5%)
Standard Raney Ni Raney Ni, H2 (50 psi), MeOH40 - 50%< 5%High (30 - 40%)
Modified Raney Ni Raney Ni, H2 (50 psi), 7N NH3/MeOH> 90% < 2%< 2%
Cobalt/Borohydride CoCl2·6H2O, NaBH4, MeOH, 0 °C to RT85 - 95% 0% < 5%

Reaction Pathway Visualization

ReactionPathway SM 2-[(Propan-2-yloxy)methyl]benzonitrile Desired 2-(isopropoxymethyl)benzylamine (Desired Primary Amine) SM->Desired CoCl2/NaBH4 or Raney Ni/NH3 Cleavage 2-methylbenzylamine + Isopropanol (Ether Cleavage) SM->Cleavage Pd/C + H2 (Hydrogenolysis) Dimer Secondary Amine Dimer (Over-alkylation) SM->Dimer Raney Ni/H2 (No NH3)

Reaction pathways for 2-[(Propan-2-yloxy)methyl]benzonitrile reduction and common side reactions.

Validated Experimental Protocols

Protocol A: Selective Hydrogenation using Raney Nickel and Ammonia Mechanism: Heterogeneous catalytic hydrogenation with nucleophilic imine trapping.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 10.0 mmol of 2-[(Propan-2-yloxy)methyl]benzonitrile in 30 mL of 7N ammonia in methanol.

  • Catalyst Addition: Add an aqueous slurry of active Raney Nickel (approx. 2.0 g, 20% w/w). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry in air.

  • Purging: Seal the vessel. Purge the headspace with Nitrogen gas three times, followed by Hydrogen gas three times.

  • Reaction: Pressurize the vessel with H2 to 50 psi. Stir vigorously at room temperature (20-25 °C) for 12–16 hours. Monitor hydrogen uptake to validate reaction progress.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under a strict Nitrogen blanket to remove the catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(isopropoxymethyl)benzylamine. Purify via acid-base extraction or silica gel chromatography (DCM/MeOH/NH4OH) if necessary.

Protocol B: Cobalt-Catalyzed Borohydride Reduction (Satoh Conditions) Mechanism: In situ generation of Co2B nanoparticles for chemoselective hydride transfer[5][6].

  • Preparation: Dissolve 10.0 mmol of 2-[(Propan-2-yloxy)methyl]benzonitrile and 2.0 mmol (0.2 equiv) of Cobalt(II) chloride hexahydrate (CoCl2·6H2O) in 40 mL of anhydrous methanol.

  • Cooling: Cool the purple solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add 50.0 mmol (5.0 equiv) of Sodium borohydride (NaBH4) in small portions over 30 minutes. Caution: The reaction is exothermic and evolves copious amounts of hydrogen gas. The solution will immediately turn black, indicating the formation of the active Co2B catalyst.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor completion via TLC or LCMS.

  • Quenching: Carefully quench the reaction by dropwise addition of 3M aqueous HCl until gas evolution ceases and the black precipitate dissolves.

  • Basification & Extraction: Adjust the pH of the aqueous layer to >10 using concentrated aqueous NH4OH. Extract the aqueous phase with Dichloromethane (3 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the pure primary amine[8].

References

  • Fast, C. D.; Schley, N. D. "Light-Promoted Transfer of an Iridium Hydride in Alkyl Ether Cleavage." Organometallics (2021). ACS Publications.[Link]

  • Couladouros, E. A., et al. "A General Method for the Synthesis of Bastaranes and Isobastaranes: First Total Synthesis of Bastadins 5, 10, 12, 16, 20, and 21." Chemistry - A European Journal (2005). Wiley Online Library.[Link]

  • Wu, H.; Ni, Y.; Hong, F. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews (2018). ACS Publications.[Link]

  • Back, T. G., et al. "The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate." Sabinet African Journals.[Link]

  • Stoltz, B. M., et al. "Dragmacidin E Synthesis and Benzyl Ether Cleavage Conditions." University of Vienna Database.[Link]

Sources

Optimization

optimizing temperature conditions for 2-[(Propan-2-yloxy)methyl]benzonitrile hydrolysis

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the hydrolysis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the hydrolysis of 2-[(Propan-2-yloxy)methyl]benzonitrile .

The primary challenge with this substrate is chemoselectivity. You must drive the hydrolysis of the sterically hindered ortho-substituted nitrile group while preserving the acid-sensitive isopropoxymethyl ether linkage.

Reaction Pathways & Chemoselectivity

ReactionPathways Reactant 2-[(Propan-2-yloxy)methyl]benzonitrile Amide 2-[(Propan-2-yloxy)methyl]benzamide (Partial Hydrolysis) Reactant->Amide H2O2, NaOH 40-50°C (Radziszewski) Acid 2-[(Propan-2-yloxy)methyl]benzoic acid (Target Acid) Reactant->Acid NaOH, Ethylene Glycol 120°C (Direct) Cleaved 2-(Hydroxymethyl)benzoic acid (Ether Cleavage Byproduct) Reactant->Cleaved Strong Acid (HCl/H2SO4) >80°C (SN1/SN2 Cleavage) Amide->Acid NaOH, Ethylene Glycol 120°C Acid->Cleaved Strong Acid Workup Prolonged Exposure

Chemical pathways for 2-[(Propan-2-yloxy)methyl]benzonitrile hydrolysis.

Troubleshooting FAQs: Optimizing Temperature & Conditions

Q1: I attempted an acid-catalyzed hydrolysis using refluxing 6M HCl, but LC-MS shows a major byproduct with a mass loss of 42 Da. What happened? A: You have cleaved your ether linkage. The isopropoxymethyl group contains a benzylic ether bond. Under strongly acidic conditions and high temperatures, the ether oxygen is protonated, creating a highly stable benzylic carbocation intermediate that undergoes rapid SN​1 cleavage[1][2]. The loss of 42 Da corresponds to the loss of the propene/isopropyl fragment, leaving you with 2-(hydroxymethyl)benzoic acid. Causality & Solution: Ethers are highly susceptible to acidic cleavage but are exceptionally stable to base. You must switch to a base-catalyzed hydrolysis pathway to preserve the ether[1][3].

Q2: I switched to basic hydrolysis (NaOH in refluxing Ethanol at 78 °C), but the reaction is stuck at the amide intermediate. How do I push it to the carboxylic acid? A: The conversion of a nitrile to an amide is relatively fast, but the subsequent hydrolysis of the amide to the carboxylate is the kinetic bottleneck[3]. The ortho-alkoxymethyl substitution provides significant steric hindrance, raising the activation energy ( Ea​ ) for the tetrahedral intermediate formation. Ethanol reflux (78 °C) simply does not provide enough thermal energy to overcome this barrier. Causality & Solution: You must increase the reaction temperature. Switch your solvent from ethanol to ethylene glycol or a high-boiling water/DMSO mixture, which allows you to safely heat the reaction to 120–140 °C .

Q3: My goal is actually to isolate the intermediate amide, 2-[(Propan-2-yloxy)methyl]benzamide. How can I prevent over-hydrolysis to the acid? A: To selectively halt the reaction at the amide, utilize the Radziszewski amidation [4]. By adding hydrogen peroxide ( H2​O2​ ) to a mildly basic aqueous solution at 40–50 °C, you generate the hydroperoxide anion ( HOO− ). Due to the alpha-effect, HOO− is a vastly superior nucleophile compared to HO− . It rapidly attacks the nitrile carbon to form a peroxycarboximidic acid intermediate, which then collapses to yield the amide and singlet oxygen[4][5]. Because the temperature is kept low (45 °C), the subsequent hydrolysis of the amide to the acid is completely suppressed.

Quantitative Data Summary

The following table summarizes the causal relationship between temperature, reagent selection, and chemoselectivity.

Reaction ConditionsTemp (°C)Time (h)Amide Yield (%)Acid Yield (%)Cleaved Byproduct (%)
NaOH, 30% H2​O2​ , EtOH/Water454>95 <1ND
NaOH, EtOH/Water78126035ND
NaOH, Ethylene Glycol1206<2>95 ND
6M HCl, Reflux (Aqueous)10012515>75

(Note: ND = Not Detected. Yields are approximate isolated yields based on optimized internal standards).

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in analytical checkpoints will tell you if the reaction is proceeding correctly before you commit to the final workup.

Protocol A: Selective Synthesis of the Amide (Radziszewski Conditions)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an internal thermocouple, dissolve 10.0 mmol of 2-[(Propan-2-yloxy)methyl]benzonitrile in 20 mL of Ethanol.

  • Base Addition: Add 5.0 mL of 2M aqueous NaOH.

  • Peroxide Addition (Critical Step): Cool the flask to 10 °C in an ice bath. Slowly add 4.0 mL of 30% aqueous H2​O2​ dropwise over 15 minutes. Causality: The reaction is highly exothermic; rapid addition will cause the temperature to spike, risking over-hydrolysis or peroxide decomposition.

  • Heating: Remove the ice bath and gently warm the reaction to 45 °C for 4 hours.

  • Validation Checkpoint: Spot the mixture on a TLC plate (Hexane:EtOAc 1:1). The starting material ( Rf​ ~0.6) should be completely absent, replaced by a highly polar amide spot ( Rf​ ~0.2).

  • Workup: Quench the remaining peroxide by adding saturated aqueous sodium thiosulfate until a starch-iodine test paper remains negative. Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Complete Hydrolysis to the Carboxylic Acid
  • Setup: In a heavy-walled pressure tube or a reflux setup, dissolve 10.0 mmol of the nitrile in 15 mL of Ethylene Glycol.

  • Base Addition: Add 30.0 mmol of solid NaOH (3 equivalents). Causality: Excess base is required because one equivalent is permanently consumed to form the sodium carboxylate salt[3].

  • Heating: Heat the vigorously stirring mixture to 120 °C for 6 hours.

  • Validation Checkpoint: Dilute a 50 µL aliquot in water and extract with 1 mL EtOAc. Analyze the aqueous layer via LC-MS. You should observe the mass of the carboxylate anion. No amide intermediate should remain.

  • Cooling & Dilution: Cool the reaction to room temperature and dilute with 50 mL of crushed ice/water.

  • Acidification Workup (Critical Step): Place the flask in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH. Stop exactly at pH 3.5 .

    • Self-Validation: A thick white precipitate (the free carboxylic acid) will crash out of solution.

    • Causality: Do not over-acidify to pH 1. Prolonged exposure of the precipitated product to strong aqueous acid during workup can still trigger the SN​1 cleavage of your benzylic ether[1].

  • Isolation: Filter the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Diagnostic Workflow

Troubleshooting Start Analyze Reaction Mixture (LC-MS / NMR) Q1 Is the main product the Carboxylic Acid? Start->Q1 AmideStuck Reaction stuck at Amide Q1->AmideStuck No, mostly Amide CleavedProd Ether cleavage detected (Loss of isopropyl group) Q1->CleavedProd No, mass is -42 Da Success Target Acid Isolated Q1->Success Yes Action1 Increase Temp to 120°C Switch solvent to Ethylene Glycol AmideStuck->Action1 Action2 Switch to Basic Hydrolysis Avoid Strong Acids CleavedProd->Action2

LC-MS driven troubleshooting workflow for hydrolysis optimization.

References

  • Chemistry LibreTexts. "18.3: Reactions of Ethers - Acidic Cleavage." LibreTexts. Available at:[Link][1]

  • Chemistry LibreTexts. "3.2.4: Reactions of Ethers- Acidic Cleavage." LibreTexts. Available at:[Link][2]

  • Gaita, E., et al. "Just Add Luminol to Turn the Spotlight on Radziszewski Amidation." ACS Omega 2018, 3, 10, 13427–13433. Available at:[Link][4]

  • Wikipedia Contributors. "Nitrile" (Citing March's Advanced Organic Chemistry, 6th ed., for Nitrile Hydrolysis parameters). Wikipedia, The Free Encyclopedia. Available at:[Link][3]

  • RSC Publishing. "Determination of Total Hydrolysable Nitrogen in Acidic Aqueous Solutions of Nitriles Containing Cyanide." Analyst, 1968, 93, 163-170. Available at:[Link][5]

Sources

Troubleshooting

scale-up challenges for industrial 2-[(Propan-2-yloxy)methyl]benzonitrile production

Technical Support Center: Scale-Up Challenges for Industrial 2-[(Propan-2-yloxy)methyl]benzonitrile Production Introduction Welcome to the Technical Support Center for the industrial production of 2-[(Propan-2-yloxy)meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Challenges for Industrial 2-[(Propan-2-yloxy)methyl]benzonitrile Production

Introduction

Welcome to the Technical Support Center for the industrial production of 2-[(Propan-2-yloxy)methyl]benzonitrile. This molecule is a critical fine chemical intermediate, typically synthesized via the Williamson ether synthesis—an SN​2 reaction between 2-(chloromethyl)benzonitrile and isopropanol (propan-2-ol) in the presence of a base[1]. While straightforward at the bench scale, transitioning this highly exothermic, biphasic reaction to pilot or commercial scale introduces significant chemical engineering and impurity control challenges.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating protocol to ensure high yield, safety, and purity during scale-up.

Process Workflow

G SM 2-(Chloromethyl)benzonitrile + Isopropanol Base Base Addition (NaOH/PTC or NaOtBu) SM->Base Reaction Etherification (Exothermic) Base->Reaction T < 45°C SolventSwap Solvent Exchange (Remove iPrOH, Add Toluene) Reaction->SolventSwap Conversion > 99% Quench Aqueous Quench & Phase Separation SolventSwap->Quench OrgPhase Organic Phase (Product in Toluene) Quench->OrgPhase AqPhase Aqueous Phase (NaCl + Water Waste) Quench->AqPhase Distillation Vacuum Distillation (Toluene Recovery) OrgPhase->Distillation Product 2-[(Propan-2-yloxy)methyl]benzonitrile (Purified API Intermediate) Distillation->Product

Fig 1. Industrial Williamson ether synthesis workflow for 2-[(Propan-2-yloxy)methyl]benzonitrile.

Troubleshooting Guide & FAQs

Q1: Why do we experience thermal runaway during the base addition phase at the 500L scale, which never occurred in the lab? A1: The generation of the alkoxide (sodium isopropoxide) and the subsequent SN​2 alkylation are highly exothermic[2]. In a laboratory flask, the high surface-area-to-volume ratio allows heat to dissipate rapidly. At a 500L scale, this ratio drops significantly, leading to dangerous heat accumulation. Causality & Solution: To prevent thermal runaway, do not mix the entire batch of base and alcohol upfront. Instead, dose the base (e.g., 50% aqueous NaOH or anhydrous NaOtBu) slowly into the mixture of isopropanol and 2-(chloromethyl)benzonitrile under active jacket cooling. Maintain the internal temperature strictly below 45°C.

Q2: Our HPLC shows a 15% impurity peak identified as 2-(hydroxymethyl)benzonitrile. What is the mechanism of its formation, and how can we suppress it? A2: This impurity is the benzyl alcohol derivative, formed via the competitive nucleophilic substitution (hydrolysis) of the 2-(chloromethyl)benzonitrile starting material by hydroxide ions ( OH− ) or water[3]. Causality & Solution: Hydrolysis outcompetes etherification if the water content is too high. If using solid bases like NaOtBu, ensure the isopropanol is strictly anhydrous (Karl Fischer titration < 0.1%). If using aqueous NaOH for cost-efficiency, you must employ Phase Transfer Catalysis (PTC) (e.g., tetrabutylammonium bromide)[4]. PTC extracts the hydroxide ion into the organic phase with a tight hydration sphere, significantly favoring alkoxide formation over direct hydrolysis of the benzyl chloride.

Q3: We are detecting 2-(isopropoxymethyl)benzamide in the final product. How is the nitrile group degrading? A3: The benzamide impurity is the result of nitrile hydration. Nitriles are susceptible to hydrolysis into amides (and eventually carboxylic acids) when exposed to strongly basic conditions at elevated temperatures. Causality & Solution: The combination of excess unreacted base and temperatures exceeding 50°C triggers this side reaction. Quench the reaction immediately once HPLC confirms >99% conversion of the starting material. Keep the reaction temperature below 45°C throughout the etherification step.

Q4: During the aqueous wash to remove NaCl, we encounter a severe emulsion that takes hours to separate. How can we improve phase separation? A4: Isopropanol is completely miscible with water and highly soluble in many organic compounds. In the biphasic workup, unreacted isopropanol acts as a surfactant/co-solvent, reducing the interfacial tension and density gradient between the aqueous and organic phases. Causality & Solution: Implement a solvent exchange before the aqueous quench. Distill off the bulk of the isopropanol under vacuum, then reconstitute the organic residue in a strictly water-immiscible solvent with a distinct density, such as Toluene or Methyl tert-butyl ether (MTBE). This ensures a crisp, rapid phase separation.

Quantitative Data: Impurity Profile & Mitigation

ImpurityChemical Structure / TypeMechanism of FormationMitigation Strategy
2-(Hydroxymethyl)benzonitrile Benzyl AlcoholHydrolysis of 2-(chloromethyl)benzonitrile by H2​O / OH− .Use PTC or anhydrous base; limit H2​O (KF < 0.1%).
2-(Isopropoxymethyl)benzamide Primary AmideBase-catalyzed hydration of the nitrile group.Maintain T < 45°C; avoid prolonged exposure to excess base.
Di-(2-cyanobenzyl) ether Symmetrical Bis-etherReaction of 2-(hydroxymethyl)benzonitrile with starting material.Ensure excess isopropanol (3-5 eq) to favor cross-etherification.
Propene Alkene GasE2 elimination of isopropanol (rare with primary benzyl halides).Monitor reactor pressure; avoid tertiary bases if possible.

Self-Validating Experimental Protocol (100 kg Scale-Up)

This protocol utilizes a Phase Transfer Catalysis (PTC) approach to maximize yield while using cost-effective aqueous NaOH, ensuring a self-validating feedback loop at each critical step.

Step 1: Reactor Charging & Alkoxide Generation

  • Charge the glass-lined reactor with 2-(chloromethyl)benzonitrile (100 kg, 1.0 eq) and Isopropanol (158 kg, 4.0 eq).

  • Add Tetrabutylammonium bromide (TBAB) (3.2 kg, 0.015 eq) as the phase transfer catalyst.

  • Validation Check: Sample the mixture for Karl Fischer (KF) titration to establish a baseline water content before base addition.

Step 2: Controlled Etherification

  • Set the reactor jacket cooling to 10°C.

  • Slowly dose 50% aqueous NaOH (58 kg, 1.1 eq) over 3 hours.

  • Causality Rule: Control the dosing rate to maintain the internal reactor temperature between 35°C and 40°C. Exceeding 45°C will trigger nitrile hydration and increase thermal risks.

  • Post-addition, stir the biphasic mixture at 40°C for 4 hours.

  • Validation Check: Pull a sample for HPLC analysis. The reaction is deemed complete when 2-(chloromethyl)benzonitrile is < 0.5% (Area%).

Step 3: Solvent Exchange & Quench

  • Apply vacuum (50-100 mbar) and gradually heat the jacket to distill off the unreacted isopropanol (target recovery: ~100 kg). Keep internal temperature < 45°C.

  • Break the vacuum with nitrogen and charge Toluene (250 L) to the reactor.

  • Charge Purified Water (200 L) to quench the reaction and dissolve the NaCl byproduct.

  • Causality Rule: Swapping isopropanol for toluene eliminates the co-solvent effect, preventing emulsion formation during the wash.

Step 4: Phase Separation & Purification

  • Agitate for 15 minutes, then allow the phases to settle for 30 minutes.

  • Decant the lower aqueous phase (contains NaCl, NaOH, and TBAB) to waste treatment.

  • Wash the upper organic phase with 5% aqueous HCl (100 L) to neutralize residual base, followed by a final water wash (100 L).

  • Validation Check: Check the pH of the final aqueous wash. It must be neutral (pH 6.5 - 7.5).

  • Distill the toluene under vacuum to yield 2-[(Propan-2-yloxy)methyl]benzonitrile as a pale yellow oil.

  • Validation Check: Perform final GC analysis for residual toluene (< 500 ppm) and HPLC for purity (> 98%).

References

  • Williamson ether synthesis | Wikipedia, The Free Encyclopedia |[Link][1]

  • Industrial Phase Transfer Catalysis | PTC Organics |[Link][4]

  • The Williamson Ether Synthesis | Master Organic Chemistry |[Link][3]

  • 9.6: Williamson Ether Synthesis | Chemistry LibreTexts |[Link][2]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2-[(Propan-2-yloxy)methyl]benzonitrile Hydrogenation

Welcome to the technical support center for the catalytic hydrogenation of 2-[(propan-2-yloxy)methyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic hydrogenation of 2-[(propan-2-yloxy)methyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing this specific transformation. Our focus is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to make informed decisions during your experimental work.

The conversion of 2-[(propan-2-yloxy)methyl]benzonitrile to the corresponding primary amine, 2-[(propan-2-yloxy)methyl]benzylamine, is a critical step in various synthetic pathways. Achieving high yield and selectivity requires careful consideration of catalyst selection and loading. This resource will address common challenges and provide actionable solutions.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?

A1: Low or no conversion is a common initial hurdle. The root cause often lies in one of three areas: catalyst activity, reaction conditions, or substrate/reagent purity.

Initial Diagnostic Steps:

  • Catalyst Selection and Activity: The choice of catalyst is paramount for nitrile hydrogenation. Commonly used catalysts include Raney Nickel (Ra-Ni), Palladium on Carbon (Pd/C), and Rhodium on Alumina (Rh/Al₂O₃).[1][2][3]

    • Raney Nickel: Often a robust choice for nitrile reduction, but can be pyrophoric and requires careful handling.[1][4][5] Its activity can be influenced by the presence of base.[1]

    • Palladium on Carbon (Pd/C): A versatile catalyst, but can sometimes lead to over-reduction or side reactions depending on the substrate and conditions.[6][7][8][9]

    • Rhodium on Alumina (Rh/Al₂O₃): Known for its high selectivity towards primary amines under mild conditions.[2][3]

  • Reaction Conditions:

    • Hydrogen Pressure: Inadequate hydrogen pressure is a frequent cause of stalled reactions. Ensure your system is properly sealed and pressurized. The optimal pressure will depend on the catalyst and scale of the reaction.[10]

    • Temperature: Hydrogenation of nitriles is often an exothermic process. However, an initial activation energy must be overcome. If the temperature is too low, the reaction may not initiate. Conversely, excessively high temperatures can lead to side reactions and catalyst deactivation.[10]

    • Solvent: The choice of solvent can significantly impact catalyst activity and substrate solubility. Common solvents for this type of reaction include alcohols (e.g., ethanol, methanol) and ethers (e.g., THF).

  • Substrate and Reagent Purity:

    • Starting Material: Impurities in the 2-[(propan-2-yloxy)methyl]benzonitrile can act as catalyst poisons.[11][12] Common poisons include sulfur and halogenated compounds.[11] It is advisable to check the purity of your starting material by techniques such as GC-MS or NMR.

    • Hydrogen Gas: Ensure the use of high-purity hydrogen gas, as contaminants like carbon monoxide can poison noble metal catalysts.[11]

Q2: I am observing the formation of significant amounts of secondary and/or tertiary amines. How can I improve the selectivity towards the primary amine?

A2: The formation of secondary and tertiary amines is a well-documented challenge in nitrile hydrogenation.[13][14][15] This occurs via the reaction of the initially formed primary amine with the imine intermediate.[14]

Strategies to Enhance Primary Amine Selectivity:

  • Catalyst Choice:

    • Rhodium-based catalysts are often reported to exhibit higher selectivity for primary amines compared to palladium or nickel catalysts.[2]

    • The use of specific supported catalysts, such as nanoscale Ni⁰-NiII/III-bTiO₂ heterojunctions , has been shown to promote the formation of primary amines without the need for additives.[16]

  • Reaction Additives:

    • Ammonia: The addition of ammonia to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction between the primary amine and the imine intermediate.

    • Acids: In some systems, particularly with palladium catalysts, the use of an acidic additive can improve selectivity to the primary amine.[7][17]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol can sometimes promote the formation of primary amines.

Experimental Protocol for Optimizing Selectivity:

A systematic approach to screen for optimal conditions is recommended. Below is a general workflow:

G cluster_0 Selectivity Optimization Workflow start Start: Low Selectivity Observed catalyst_screening Screen Catalysts (e.g., Rh/Al2O3, Ra-Ni, Pd/C) start->catalyst_screening additive_screening Screen Additives (e.g., Ammonia, Acetic Acid) catalyst_screening->additive_screening Select best catalyst solvent_screening Screen Solvents (e.g., Ethanol, THF, Toluene) additive_screening->solvent_screening With optimal additive analyze_results Analyze Results (GC-MS, NMR) solvent_screening->analyze_results Compare all runs analyze_results->catalyst_screening Re-evaluate if needed optimized_conditions Optimized Conditions for High Primary Amine Selectivity analyze_results->optimized_conditions Conditions meet target

Caption: Workflow for optimizing primary amine selectivity.

Q3: My reaction starts well but then stops before completion. What could be causing this catalyst deactivation?

A3: Catalyst deactivation during the reaction is a common issue that can be frustrating.[4][18] The primary causes are typically catalyst poisoning or mechanical/thermal degradation.

Troubleshooting Catalyst Deactivation:

  • Catalyst Poisoning: As mentioned in Q1, impurities in the starting materials or solvent can poison the catalyst.[11]

    • Product Inhibition: In some cases, the amine product itself or a reaction byproduct can adsorb strongly to the catalyst surface, blocking active sites.[11]

    • Leaching: If using a supported catalyst, the active metal may leach into the solution, reducing the effective catalyst concentration.

  • Mechanical and Thermal Stress:

    • Attrition: In stirred tank reactors, the catalyst particles can break down over time, leading to a loss of surface area and activity.

    • Sintering: At high local temperatures on the catalyst surface, the metal nanoparticles can agglomerate (sinter), which also reduces the active surface area.

Regeneration of a Deactivated Catalyst (Example for Pd/C):

If you suspect poisoning by adsorbed organic species, a washing procedure may restore some activity:

  • Carefully filter the catalyst from the reaction mixture under an inert atmosphere.

  • Wash the catalyst sequentially with:

    • The reaction solvent to remove residual reactants and products.

    • A dilute acid (e.g., 0.1 M acetic acid) to remove basic amine products.

    • Deionized water until the washings are neutral.

    • A volatile solvent (e.g., ethanol or acetone) to aid in drying.

  • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

G cluster_1 Catalyst Deactivation Troubleshooting deactivation_observed Reaction Stalls Prematurely check_purity Analyze Purity of Starting Materials & Solvents deactivation_observed->check_purity check_conditions Review Reaction Conditions (Temp, Stirring Speed) deactivation_observed->check_conditions poisoning_suspected Poisoning Suspected check_purity->poisoning_suspected degradation_suspected Mechanical/Thermal Degradation Suspected check_conditions->degradation_suspected purify_reagents Purify Starting Materials poisoning_suspected->purify_reagents Impurities Found regenerate_catalyst Attempt Catalyst Regeneration poisoning_suspected->regenerate_catalyst Product Inhibition Likely modify_conditions Modify Conditions (Lower Temp, Gentler Stirring) degradation_suspected->modify_conditions

Caption: Troubleshooting workflow for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q: What is a typical starting catalyst loading for this reaction?

A: A good starting point for catalyst loading on a lab scale is typically between 1-5 mol% of the active metal relative to the nitrile substrate. For supported catalysts like 5% Pd/C, this would translate to a weight percentage based on the substrate. It is always recommended to start with a lower loading and increase it if the reaction rate is too slow.

Q: How does the structure of 2-[(propan-2-yloxy)methyl]benzonitrile influence the hydrogenation?

A: The steric hindrance from the isopropoxymethyl group at the ortho position could potentially influence the rate of reaction by affecting the adsorption of the nitrile group onto the catalyst surface. However, this is generally not expected to be a major impediment. The electronic nature of the aromatic ring is more likely to play a role.

Q: Can I reuse the catalyst? If so, how many times?

A: The reusability of the catalyst depends on the specific catalyst and the reaction conditions.[16] Heterogeneous catalysts like Pd/C and Rh/Al₂O₃ can often be recovered and reused. However, a gradual loss of activity is common with each cycle. To assess reusability, you should filter the catalyst, wash it as described in the deactivation section, and then use it in a subsequent reaction under the same conditions. Monitoring the conversion and selectivity over several cycles will give you a clear indication of its stability.

Q: Are there any safety concerns I should be aware of?

A: Yes, several safety precautions are crucial:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenations should be conducted in a well-ventilated fume hood, and all equipment should be properly grounded.

  • Pyrophoric Catalysts: Raney Nickel, especially after drying, can be pyrophoric and ignite spontaneously in air. It should always be handled as a slurry under a solvent.

  • Pressure: Reactions under pressure should only be performed in appropriate pressure-rated equipment.

Data Summary Table

CatalystTypical Loading (mol%)AdvantagesDisadvantages
Raney Nickel 5-10High activity, relatively low cost.[1]Pyrophoric, can have lower selectivity.[4]
Pd/C 1-5Versatile, good activity.[19]Can lead to over-reduction and secondary amine formation.[7][9]
Rh/Al₂O₃ 1-5High selectivity to primary amines, mild conditions.[2][3]Higher cost than Ni or Pd catalysts.

References

  • Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Available at: [Link]

  • Li, G., et al. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Available at: [Link]

  • Allgeier, A. M., et al. (n.d.). Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. ResearchGate. Available at: [Link]

  • Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. Available at: [Link]

  • US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
  • Smith, A. M., et al. (2015). The palladium catalysed hydrogenation of multi-functional aromatic nitriles. RSC Publications. Available at: [Link]

  • Witte, P. T. (2007). A New Supported Rhodium Catalyst for Selective Hydrogenation of Nitriles to Primary Amines.
  • Mori, K., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Hegedűs, L., et al. (n.d.). Hydrogenation of dinitriles over Raney ® -Ni catalyst. ResearchGate. Available at: [Link]

  • WO2015071230A1 - Catalytic hydrogenation of nitriles. Google Patents.
  • Barta, K., et al. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. Available at: [Link]

  • Szollosi, R., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega. Available at: [Link]

  • Alini, S., et al. (2003). The catalytic hydrogenation of adiponitrile to hexamethylenediamine over a rhodium/alumina catalyst in a three phase slurry reactor. SciSpace. Available at: [Link]

  • Schneidewind, J., et al. (2020). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. European Journal of Lipid Science and Technology. Available at: [https://onlinelibrary.wiley.com/doi/10.1002/ejlt.2020002 selective]([Link] selective)

  • Abdel-Magid, A. F., et al. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]

  • Chen, J., et al. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

  • Kumar, A., et al. (2024). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni⁰-NiII/III-bTiO₂ Heterojunctions. Inorganic Chemistry. Available at: [Link]

  • Ishida, Y., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Available at: [Link]

  • Beller, M., et al. (n.d.). Catalytic Reduction of Nitriles. Science of Synthesis.
  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Available at: [Link]

  • Mori, K., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. ACS Publications. Available at: [Link]

  • Baldi, G., et al. (2025). Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

  • Jagadeesh, R. V., et al. (n.d.). 2.9 Catalytic Reduction of Nitriles. ResearchGate. Available at: [Link]

  • Freifelder, M. (1961). A Low Pressure Process for the Reduction of Nitriles. Use of Rhodium Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Wang, H., et al. (2025). Continuous hydrogenation of nitriles to primary amines with high selectivity in flow. ResearchGate. Available at: [Link]

  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry. Available at: [Link]

  • Schneidewind, J., et al. (2020). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. ResearchGate. Available at: [Link]

  • Nagaki, A., et al. (2016). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂-Supported Palladium Catalyst under Continuous-Flow Conditions. PMC. Available at: [Link]

  • Díaz, E., et al. (n.d.). Hydrogenation of nitriles in different reaction media. ResearchGate. Available at: [Link]

  • Dempsey, S. D., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast. Available at: [Link]

  • Millan, M., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Available at: [Link]

  • Flores-Alamo, M., et al. (2020). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. PMC. Available at: [Link]

  • Ding, M., et al. (n.d.). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane.
  • Wu, Z., et al. (2012). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Sytnik, K., et al. (n.d.). Transfer hydrogenation of benzonitrile in 2-propanol and ethanol in the presence of catalyst 8. ResearchGate. Available at: [Link]

  • Hao, Y., et al. (n.d.). Selective production of benzylamine via gas phase hydrogenation of benzonitrile over supported Pd catalysts. Heriot-Watt University. Available at: [Link]

  • Ohtani, B., et al. (1998). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-[(Propan-2-yloxy)methyl]benzonitrile and 2-(Methoxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the subtle interplay of molecular structure and chemical reactivity is a cornerstone of innovation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the subtle interplay of molecular structure and chemical reactivity is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the reactivity of two closely related benzonitrile derivatives: 2-[(Propan-2-yloxy)methyl]benzonitrile and 2-(methoxymethyl)benzonitrile. Understanding the nuanced differences in their chemical behavior is paramount for designing synthetic routes, predicting metabolic pathways, and fine-tuning the properties of advanced materials.

This document moves beyond a simple cataloging of properties to explore the underlying physical organic principles that govern the reactivity of these molecules. We will dissect the electronic and steric contributions of the isopropoxy and methoxy moieties to predict and explain their influence on key chemical transformations at both the nitrile group and the benzylic position. This analysis is supported by established principles of chemical reactivity and includes detailed experimental protocols for comparative studies.

Theoretical Framework: A Tale of Two Alkoxy Groups

The primary distinction between 2-[(Propan-2-yloxy)methyl]benzonitrile and 2-(methoxymethyl)benzonitrile lies in the nature of the alkoxy group attached to the benzylic carbon. This seemingly minor variation has significant consequences for the steric environment and, to a lesser extent, the electronic properties of the molecules.

Electronic Effects: A Subtle Distinction

Both the methoxymethyl and the isopropoxymethyl groups are generally considered to be weakly electron-donating through induction (+I effect). The oxygen atom in the ether linkage is electron-withdrawing (-I effect), but the alkyl groups are electron-donating. The methylene spacer (-CH2-) between the benzene ring and the ether oxygen serves to insulate the aromatic system from the direct inductive influence of the alkoxy group.

Steric Effects: The Dominating Factor

The most significant difference between the two molecules arises from the disparate steric bulk of the methoxy and isopropoxy groups. The Taft equation provides a framework for quantifying the steric effects of substituents through the steric parameter, E_s.[3][4] This parameter is derived from the rates of acid-catalyzed hydrolysis of esters and provides a reliable measure of steric hindrance.[5]

SubstituentTaft Steric Parameter (E_s)
Methyl (-CH3)0.00
Ethyl (-CH2CH3)-0.07
Isopropyl (-CH(CH3)2) -0.47
tert-Butyl (-C(CH3)3)-1.54

As the data in the table illustrates, the isopropyl group is significantly larger than a methyl group. While these values are for the alkyl groups themselves, they provide a clear indication of the increased steric congestion imparted by the isopropoxy group compared to the methoxy group in the ortho-substituted benzonitriles. This steric hindrance is the primary driver of the predicted differences in reactivity.

Comparative Reactivity in Key Chemical Transformations

The steric and electronic properties of the alkoxymethyl substituents influence the reactivity of both the nitrile group and the benzylic position.

Reactions at the Nitrile Group: A Case for Steric Hindrance

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that is sensitive to both electronic and steric effects.[6][7][8] The reaction can proceed under acidic or basic conditions, typically involving the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile.[9]

Prediction: The acid- or base-catalyzed hydrolysis of 2-[(Propan-2-yloxy)methyl]benzonitrile is predicted to be slower than that of 2-(methoxymethyl)benzonitrile. The bulkier isopropoxy group will sterically hinder the approach of the nucleophile (water or hydroxide) to the nitrile carbon, thereby increasing the activation energy of the reaction. The steric hindrance around the nitrile group is a known factor that can necessitate more forcing reaction conditions for hydrolysis.[10]

Experimental Protocol: Comparative Acid-Catalyzed Hydrolysis

This protocol provides a framework for a comparative study of the hydrolysis rates of the two benzonitrile derivatives.

Objective: To determine the relative rates of acid-catalyzed hydrolysis of 2-[(Propan-2-yloxy)methyl]benzonitrile and 2-(methoxymethyl)benzonitrile.

Materials:

  • 2-[(Propan-2-yloxy)methyl]benzonitrile

  • 2-(methoxymethyl)benzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Dioxane (or another suitable co-solvent)

  • Internal standard (e.g., durene) for GC or HPLC analysis

  • Round-bottom flasks with reflux condensers

  • Heating mantles or oil baths

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, accurately weigh equimolar amounts of 2-[(Propan-2-yloxy)methyl]benzonitrile and 2-(methoxymethyl)benzonitrile.

  • Solvent and Internal Standard: To each flask, add a precise volume of dioxane and a known quantity of the internal standard.

  • Acid Addition: Carefully add an equal volume of a pre-prepared aqueous sulfuric acid solution (e.g., 50% v/v) to each flask with stirring.

  • Reaction Monitoring: Heat both reaction mixtures to a constant temperature (e.g., 80 °C) and start a timer. At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Extraction: Quench the aliquots by adding them to a known volume of ice-cold water. Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Analysis: Analyze the organic extracts by GC or HPLC to determine the concentration of the starting material relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rates can be determined from the slopes of these plots.

Expected Outcome: A slower rate of disappearance of the starting material is expected for 2-[(Propan-2-yloxy)methyl]benzonitrile compared to 2-(methoxymethyl)benzonitrile, confirming the role of steric hindrance in the hydrolysis reaction.

Reactions at the Benzylic Position: Susceptibility to Cleavage

The benzylic C-O bond in these molecules can be susceptible to cleavage under various conditions, including strong acid or oxidative cleavage.[11][12] The stability of the benzylic ether is influenced by the electronic nature of the aromatic ring and steric factors around the benzylic carbon.

Prediction: The benzylic ether of 2-[(Propan-2-yloxy)methyl]benzonitrile may be more resistant to cleavage than that of 2-(methoxymethyl)benzonitrile, particularly in reactions involving bulky reagents. The sterically encumbered isopropoxy group can shield the benzylic carbon from attack. However, for reactions proceeding through a benzylic cation intermediate, the slightly greater electron-donating ability of the isopropyl group compared to the methyl group could stabilize the cation, potentially accelerating the reaction. The dominant effect will depend on the specific reaction mechanism. For oxidative cleavage reactions that are sensitive to steric hindrance, the methoxy derivative is expected to react faster.[13][14]

Experimental Protocol: Comparative Oxidative Cleavage

This protocol outlines a method to compare the rates of oxidative cleavage of the two benzylic ethers.

Objective: To compare the susceptibility of the benzylic ethers to oxidative cleavage.

Materials:

  • 2-[(Propan-2-yloxy)methyl]benzonitrile

  • 2-(methoxymethyl)benzonitrile

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In two separate flasks, dissolve equimolar amounts of 2-[(Propan-2-yloxy)methyl]benzonitrile and 2-(methoxymethyl)benzonitrile in a mixture of DCM and a small amount of water.

  • Reagent Addition: To each flask, add an equimolar amount of DDQ.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by TLC, observing the disappearance of the starting materials.

  • Analysis: The relative rates of reaction can be qualitatively assessed by comparing the time taken for the complete consumption of the starting materials on the TLC plates.

Expected Outcome: It is anticipated that 2-(methoxymethyl)benzonitrile will react faster with DDQ, as the less sterically hindered benzylic position is more accessible to the oxidizing agent.

Visualization of Key Concepts

G cluster_reactivity Comparative Reactivity cluster_factors Governing Factors Molecule_A 2-[(Propan-2-yloxy)methyl]benzonitrile Molecule_B 2-(Methoxymethyl)benzonitrile Reactivity Relative Reactivity Steric Steric Hindrance (Isopropoxy > Methoxy) Reactivity->Steric Primarily due to Electronic Electronic Effects (Similar) Reactivity->Electronic Minor influence from

G cluster_steric_A 2-[(Propan-2-yloxy)methyl]benzonitrile cluster_steric_B 2-(Methoxymethyl)benzonitrile Start Benzonitrile Derivative Protonation Protonation of Nitrile Start->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by H2O (Slower due to steric hindrance) Protonation->Nucleophilic_Attack + H2O Tautomerization Tautomerization Nucleophilic_Attack->Tautomerization Amide_Hydrolysis Hydrolysis of Amide Tautomerization->Amide_Hydrolysis + H2O, -NH3 Product Carboxylic Acid Amide_Hydrolysis->Product Nucleophilic_Attack_B Nucleophilic Attack by H2O (Faster)

Conclusion

The comparative analysis of 2-[(Propan-2-yloxy)methyl]benzonitrile and 2-(methoxymethyl)benzonitrile reveals that their reactivity is primarily dictated by steric factors rather than electronic differences. The significantly larger steric profile of the isopropoxy group in 2-[(Propan-2-yloxy)methyl]benzonitrile is predicted to decrease the rate of reactions at the adjacent nitrile group, such as hydrolysis, by impeding the approach of nucleophiles. Similarly, reactions at the benzylic position that are sensitive to steric hindrance, like certain oxidative cleavages, are expected to be slower for the isopropoxy derivative.

For researchers and professionals in drug development and materials science, this understanding is crucial. The choice between these two building blocks can be leveraged to modulate reaction rates, improve selectivity, and enhance the stability of the final products. The provided experimental protocols offer a practical starting point for quantifying these reactivity differences in a laboratory setting.

References

  • Taft, R. W. (1952). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-Substituted Benzoate Esters. Journal of the American Chemical Society, 74(11), 2729–2732. [Link]

  • Abbas, K. A., & Al-Hamdany, R. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Z. Naturforsch. A, 62(11), 605-611. [Link]

  • Scribd. (n.d.). Taft Equation: Steric and Polar Effects. Retrieved from [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]

  • Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223-226. [Link]

  • Wikipedia. (2023). Taft equation. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

  • Bošković, S., & Exner, O. (2002). Small steric effects in isolated molecules: alkyl-substituted benzonitriles. Journal of the Chemical Society, Perkin Transactions 2, (2), 168–172. [Link]

  • Grokipedia. (n.d.). Taft equation. Retrieved from [Link]

  • Unger, S. H., & Hansch, C. (1976). Quantitative models of steric effects. Progress in Physical Organic Chemistry, 12, 91-118. [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]

  • Hou, T., Li, Y., He, Y., Chen, H., & Xu, X. (2000). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. Acta Physico-Chimica Sinica, 16(10), 865-871. [Link]

  • ResearchGate. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. [Link]

  • Chem Help ASAP. (2019, December 28). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

  • Fujita, T., & Nishioka, T. (1976). Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides. Bulletin of the Chemical Society of Japan, 49(7), 1976-1981. [Link]

  • Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223-226. [Link]

  • Wikipedia. (2023). Hammett equation. [Link]

  • Watson, D. A., et al. (2020). Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. ChemRxiv. [Link]

  • Ponec, R., & Exner, O. (2003). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 1(15), 2755–2761. [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]

  • Koshy, K. M., & Robertson, R. E. (1975). The hydrolysis of substituted benzyl nitrates in water. II. Effect of ortho-substitution. Canadian Journal of Chemistry, 53(3), 3614-3620. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). Wiley-Interscience.
  • Wired Chemist. (n.d.). Hammett Sigma Constants. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Werness, J. B., & Tang, W. (2009). Examination of the Role of Taft-Type Steric Parameters in Asymmetric Catalysis. The Journal of Organic Chemistry, 74(20), 7764–7770. [Link]

  • LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • The University of Texas at Austin. (n.d.). DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. [Link]

  • Nummert, V., & Piirsalu, M. (2001). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (4), 734-742. [Link]

  • Gandeepan, P., & Cheng, C. H. (2017). Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides. The Journal of Organic Chemistry, 82(1), 558–567. [Link]

  • van der Veen, J. W., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Journal of the American Chemical Society, 146(5), 3247–3257. [Link]

  • Lee, J. G., & Kim, K. K. (1993). Simple Transformation of Nitrile into Ester by the Use of Chiorotrimethylsilane. Tetrahedron Letters, 34(39), 6293-6296. [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • ResearchGate. (n.d.). Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile. [Link]

Sources

Comparative

Comparative Guide: GC-MS Fragmentation Profiling of 2-[(Propan-2-yloxy)methyl]benzonitrile in Pharmaceutical Development

Executive Summary In the synthesis of active pharmaceutical ingredients (APIs), the rigorous structural elucidation of intermediates is a regulatory necessity. For compounds like 2-[(Propan-2-yloxy)methyl]benzonitrile (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous structural elucidation of intermediates is a regulatory necessity. For compounds like 2-[(Propan-2-yloxy)methyl]benzonitrile (CAS 1000931-90-7)[1], selecting the appropriate analytical platform dictates the success of untargeted impurity profiling. This guide objectively compares the performance of standard Electron Ionization GC-MS (GC-EI-MS) against alternative techniques (GC-CI-MS and LC-HRMS). Furthermore, it details the mechanistic causality behind the unique fragmentation patterns of isopropyl ethers compared to standard methyl or ethyl analogs, providing a self-validating framework for analytical scientists.

Mechanistic Causality: The Fragmentation Logic

When subjected to 70 eV electron impact, 2-[(Propan-2-yloxy)methyl]benzonitrile (Molecular Weight: 175 Da) undergoes extensive, predictable fragmentation. The initial ionization predominantly removes an electron from the ether oxygen. From this radical cation state ( M+∙ m/z 175), two competing thermodynamic pathways dictate the resulting mass spectrum[2][3]:

  • Pathway A: Benzylic Cleavage (Base Peak Generation). The most thermodynamically favored process is the homolytic cleavage of the benzylic C–O bond. The expulsion of the isopropoxy radical (59 Da) yields the highly resonance-stabilized 2-cyanobenzyl cation at m/z 116. This ion subsequently undergoes a characteristic expulsion of neutral hydrogen cyanide (HCN, 27 Da)—a well-documented hallmark of ionized benzonitriles[4]—yielding the C7​H5+​ cation at m/z 89.

  • Pathway B: Alkene Elimination (Diagnostic Marker). Unlike simpler methyl ethers, the isopropyl moiety possesses available β -hydrogens. This structural feature enables a cyclic, six-membered transition state (analogous to a McLafferty rearrangement). A β -hydrogen is transferred to the ether oxygen, accompanied by the neutral loss of propylene (42 Da). This generates the 2-cyanobenzyl alcohol radical cation at m/z 133. The presence of this m/z 133 ion is the definitive diagnostic marker that differentiates the isopropoxy substituent from other alkyl ethers.

Fragmentation M M+• 2-[(Propan-2-yloxy)methyl]benzonitrile m/z 175 Ion133 [M - C3H6]+• 2-Cyanobenzyl alcohol radical cation m/z 133 M->Ion133 Alkene Elimination (- 42 Da, Propylene) Ion116 [M - C3H7O]+ 2-Cyanobenzyl cation m/z 116 M->Ion116 Benzylic Cleavage (- 59 Da, Isopropoxy radical) Ion133->Ion116 Loss of OH• (- 17 Da) Ion89 [m/z 116 - HCN]+ C7H5+ cation m/z 89 Ion116->Ion89 Loss of HCN (- 27 Da)

EI-MS fragmentation pathway of 2-[(Propan-2-yloxy)methyl]benzonitrile highlighting key cleavages.

Comparative Performance Analysis

To objectively evaluate the best analytical approach for this intermediate, we must compare the performance of distinct mass spectrometry platforms (Table 1) and contrast the fragmentation behavior of the target compound against its structural analogs (Table 2).

Table 1: Analytical Platform Comparison for Intermediate Profiling

While LC-HRMS is the gold standard for final APIs, GC-EI-MS remains superior for volatile intermediates due to its ability to generate deep, library-searchable structural fingerprints.

Analytical PlatformIonization EnergyTypical M+∙ / [M+H]+ AbundanceMass AccuracyPrimary Utility in Drug Development
GC-EI-MS 70 eV (Hard)< 5% ( M+∙ )Nominal (~0.1 Da)Deep structural elucidation, Regioisomer differentiation
GC-CI-MS ~5 eV (Soft)> 80% ( [M+H]+ )Nominal (~0.1 Da)Intact molecular weight confirmation (m/z 176)
LC-ESI-HRMS Variable (Soft)> 95% ( [M+H]+ )< 3 ppmExact elemental composition, Non-volatile impurity tracking
Table 2: Diagnostic EI-MS Fragment Ions of Alkyl Ether Analogs

The shift in neutral loss mechanisms based on the alkyl chain length is a critical data point for identifying homologous impurities.

Ether AnalogAlkyl SubstituentMolecular Ion ( M+∙ )Base Peak (m/z)Diagnostic Ion (m/z)Neutral Loss (Da)Fragmentation Mechanism
2-(Methoxymethyl)benzonitrileMethyl ( −CH3​ )14711611631 (Methoxy radical)Pure Benzylic Cleavage
2-(Ethoxymethyl)benzonitrileEthyl ( −CH2​CH3​ )16111613428 (Ethylene)Benzylic Cleavage + Minor Alkene Elimination
2-[(Propan-2-yloxy)methyl]benzonitrile Isopropyl ( −CH(CH3​)2​ ) 175 116 133 42 (Propylene) Highly favored Alkene Elimination via 6-membered TS

Self-Validating Experimental Protocol: GC-EI-MS Workflow

To ensure analytical trustworthiness and prevent false-positive impurity identifications, the following protocol is designed as a self-validating system. We do not merely execute steps; we engineer causality into the workflow to guarantee data integrity.

Phase 1: System Suitability Test (SST)

  • Action: Inject Perfluorotributylamine (PFTBA) tuning standard. Verify m/z 69, 219, and 502 relative abundances.

  • Causality: Ensures the quadrupole mass filter is strictly calibrated across the entire mass range. Mass axis drift will cause misidentification of the critical m/z 133 and 116 diagnostic ions.

Phase 2: Sample Preparation & Internal Standardization

  • Action: Dissolve the sample in HPLC-grade Ethyl Acetate to a working concentration of 10 µg/mL. Spike with 1 µg/mL of 2-(ethoxymethyl)benzonitrile as an Internal Standard (IS).

  • Causality: Spiking with an ethyl ether analog controls for matrix-induced ionization suppression and validates retention time stability. Because the IS produces a diagnostic m/z 134 ion, it perfectly brackets the target's m/z 133 ion without isobaric interference.

Phase 3: GC-MS Acquisition

  • Action: Inject 1 µL (Split 10:1) onto an HP-5MS capillary column. Use a constant Helium flow of 1.0 mL/min. Apply 70 eV Electron Impact ionization.

  • Causality: The 70 eV energy standardizes the internal energy imparted to the molecules. This specific energy level is required to ensure the fragmentation pattern (the ratio of m/z 116 to 133) is directly comparable to historical batch data and in-house spectral libraries.

Phase 4: Orthogonal Data Validation

  • Action: Extract ion chromatograms (EIC) for m/z 175, 133, and 116. If the M+∙ (m/z 175) peak exhibits <1% relative abundance, trigger a secondary validation using GC-CI-MS (Methane).

  • Causality: Isopropyl ethers often show vanishingly small molecular ions in EI due to the extreme stability of the benzylic cation. Mandating a CI-MS cross-validation prevents false-negative molecular weight assignments during unknown impurity characterization.

Workflow Prep Sample Prep Extraction & IS Spiking GC GC Separation Capillary Column Prep->GC EI Ionization Electron Impact (70 eV) GC->EI MassAnalyzer Mass Analysis Quadrupole / TOF EI->MassAnalyzer Data Data Interpretation Diagnostic Profiling MassAnalyzer->Data

Self-validating GC-MS analytical workflow for pharmaceutical intermediate profiling.

References

  • Title: The Main Fragmentation Reactions of Organic Compounds | Source: Thieme Connect | URL: [Link]

  • Title: Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers | Source: Journal of the American Chemical Society | URL: [Link]

  • Title: Sequential dissociation of ionized benzonitrile: New pathways to reactive interstellar ions and neutrals | Source: Astronomy & Astrophysics | URL: [Link]

Sources

Validation

Benchmarking 2-[(Propan-2-yloxy)methyl]benzonitrile: An Advanced Ortho-Substituted Building Block

Executive Summary As a Senior Application Scientist, I frequently evaluate the structural nuances of building blocks to optimize synthetic routes. When designing ortho-substituted aromatic systems, the choice of the benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the structural nuances of building blocks to optimize synthetic routes. When designing ortho-substituted aromatic systems, the choice of the benzylic substituent is rarely arbitrary. It dictates the delicate balance between directing-group capability, steric shielding, and downstream reactivity.

This guide benchmarks 2-[(Propan-2-yloxy)methyl]benzonitrile (2-IPMB, CAS: 1000931-90-7) against its structural analogs, such as 2-(methoxymethyl)benzonitrile (2-MMB) and 2-methylbenzonitrile (2-MB). We will explore how the isopropoxymethyl (IPM) group acts as a superior bidentate directing group and steric shield, enabling highly regioselective transformations while preventing unwanted benzylic side reactions.

Structural & Electronic Profiling

The reactivity of ortho-substituted benzonitriles is heavily influenced by the steric bulk of the ortho-substituent[1]. While a simple methyl group (as in 2-MB) offers minimal steric hindrance, its benzylic protons are relatively acidic and susceptible to unwanted radical halogenation or deprotonation. Introducing an ether linkage (2-MMB) provides a Lewis basic oxygen capable of coordinating with transition metals[2]. However, the methoxymethyl (MOM) group lacks sufficient steric bulk to fully protect the benzylic position.

By upgrading to an isopropoxymethyl group (2-IPMB), the isopropyl moiety introduces significant steric shielding[3]. This structural modification has a dual causal effect:

  • It physically blocks nucleophilic attack at the benzylic carbon, enhancing the stability of the building block under harsh basic or nucleophilic conditions.

  • It modulates the reactivity of the adjacent nitrile group, often requiring higher activation energy for cycloadditions[4].

Table 1: Comparative Reactivity Profile of Ortho-Substituted Benzonitriles
Building BlockOrtho-SubstituentSteric ShieldingDirecting Group CapabilityBenzylic C-H StabilityTetrazole Yield (Standard)
2-MB -CH₃LowNoneLow (Prone to radical rxns)~85%
2-MMB -CH₂OCH₃ModerateModerate (O-coordination)Moderate~78%
2-IPMB -CH₂OiPrHighHigh (O-coordination)High (Sterically shielded)65–71%

Mechanistic Insights & Causal Analysis

Steric Shielding vs. Nitrile Reactivity

In the synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition with sodium azide, the ortho-substituent plays a critical role. Literature demonstrates that ortho-substituted benzonitriles provide lower conversion rates and require longer reaction times compared to their para-analogs due to highly influential steric factors[1]. The bulky isopropyl group in 2-IPMB restricts the trajectory of the incoming azide dipole, necessitating microwave irradiation or elevated thermal conditions to achieve optimal yields.

Directed C-H Functionalization

In transition-metal-catalyzed C-H functionalization, the nitrile group itself can act as a directing group, but it often disfavors ortho-functionalization due to the linear geometry of the cyano group, directing the metal to more distant positions[2]. However, the presence of the ether oxygen in 2-IPMB provides a secondary coordination site. The isopropoxymethyl group can operate through a palladacycle intermediate, where the ether oxygen stabilizes the metal center while the isopropyl bulk prevents competitive benzylic C-H activation[3]. This allows for highly regioselective functionalization of the aromatic ring. Furthermore, ortho-substituted benzonitriles are critical precursors for the synthesis of complex heterocycles like isoquinolones via sequential Suzuki coupling and cyclization[5].

G A 2-IPMB (Building Block) B [3+2] Cycloaddition (NaN3, ZnBr2) A->B Nitrile Activation C Directed C-H Functionalization A->C Ether O Coordination D Ortho-Substituted Tetrazole B->D Sterically Modulated E Functionalized Benzonitrile C->E Regioselective Coupling

Figure 1: Divergent synthetic pathways of 2-IPMB highlighting steric and coordinating effects.

G Root Isopropoxymethyl (IPM) Group Branch1 Steric Bulk (Isopropyl) Root->Branch1 Branch2 Lewis Base (Ether Oxygen) Root->Branch2 Leaf1 Shields Benzylic C-H Prevents Side Reactions Branch1->Leaf1 Leaf2 Slows Nitrile Addition (e.g., Tetrazole Form) Branch1->Leaf2 Leaf3 Directs Transition Metals (Pd/Ru Catalysis) Branch2->Leaf3

Figure 2: Mechanistic causality of the isopropoxymethyl group in organic synthesis.

Experimental Benchmarking & Self-Validating Protocols

To objectively benchmark 2-IPMB, the following self-validating protocols highlight the causality behind the experimental conditions.

Protocol 1: Microwave-Assisted Synthesis of 5-(2-(Isopropoxymethyl)phenyl)-1H-tetrazole

Objective : Convert the sterically hindered nitrile into a tetrazole bioisostere. Causality : The steric bulk of the IPM group drastically slows down thermal cycloaddition[4]. Microwave irradiation is employed to overcome this activation barrier, ensuring the azide can access the shielded nitrile carbon.

Step-by-Step Methodology :

  • Reagent Preparation : In a 10 mL microwave vial, combine 2-IPMB (1.0 mmol), NaN₃ (1.5 mmol), and ZnBr₂ (1.0 mmol). The Lewis acid (ZnBr₂) coordinates to the nitrile nitrogen, increasing its electrophilicity to compensate for the steric hindrance.

  • Solvent Addition : Add 3 mL of anhydrous DMF. DMF is selected for its high microwave absorptivity and ability to solubilize the inorganic salts[1].

  • Reaction Execution : Seal the vial and irradiate at 130°C for 30 minutes. (Note: 2-MB typically requires only 15 minutes under these conditions).

  • Self-Validating Workup : Cool to room temperature and acidify with 1M HCl (pH ~2) to protonate the tetrazole, inducing precipitation.

  • Validation : Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a polar baseline spot (Rf ~0.1) validates the conversion. Yields typically range from 65-71%[1].

Protocol 2: Pd-Catalyzed Directed C-H Arylation

Objective : Regioselective functionalization of the aromatic ring utilizing the ether directing group. Causality : The ether oxygen coordinates to the Pd(II) center, directing it to the adjacent aromatic C-H bond. The bulky isopropyl group prevents the Pd catalyst from inserting into the benzylic C-H bonds, a common side reaction with less hindered ethers[3].

Step-by-Step Methodology :

  • Catalyst Loading : In an oven-dried Schlenk tube, add 2-IPMB (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 mmol) as the oxidant/halide scavenger.

  • Solvent Addition : Add 5 mL of hexafluoroisopropanol (HFIP). HFIP enhances the electrophilicity of the Pd-species and stabilizes the palladacycle intermediate.

  • Reaction Execution : Stir at 80°C for 12 hours under an argon atmosphere.

  • Self-Validating Workup : Dilute with EtOAc and filter through a pad of Celite to remove Pd and Ag salts. The color change of the solution from dark brown to pale yellow upon filtration indicates successful removal of the catalyst.

  • Validation : ¹H NMR analysis of the crude mixture will show the disappearance of the specific aromatic proton resonance, while the isopropoxymethyl protons (a distinct septet and doublet) remain intact, validating the protective steric effect of the IPM group.

Sources

Comparative

Evaluating Steric Effects of the Isopropoxy Group in 2-[(Propan-2-yloxy)methyl]benzonitrile: A Comparative Guide

Executive Summary & Mechanistic Context In medicinal chemistry and advanced organic synthesis, the strategic placement of sterically demanding groups is a fundamental tactic for modulating pharmacokinetics (PK) and chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In medicinal chemistry and advanced organic synthesis, the strategic placement of sterically demanding groups is a fundamental tactic for modulating pharmacokinetics (PK) and chemical reactivity [1]. 2-[(Propan-2-yloxy)methyl]benzonitrile (also known as 2-(isopropoxymethyl)benzonitrile) serves as a highly versatile ortho-substituted scaffold.

The core architectural feature of this molecule is the benzylic ether linkage bearing an isopropoxy (-O-iPr) group adjacent to a nitrile (-CN) moiety. The steric bulk of the isopropoxy group exerts two profound effects:

  • Metabolic Shielding: It sterically hinders the adjacent benzylic carbon (-CH₂-), a common "soft spot" for Cytochrome P450 (CYP)-mediated oxidation[2].

  • Ortho-Effect Conformational Locking: It restricts the rotational degrees of freedom of the benzylic arm, projecting steric bulk over the face of the adjacent nitrile group, thereby modulating its susceptibility to nucleophilic attack.

This guide objectively compares the performance of the isopropoxy derivative against its less hindered methoxy (-OMe) and more hindered tert-butoxy (-OtBu) analogs, providing experimental validation and actionable protocols for your own research programs.

Logical Framework of Steric Modulation

To understand the causality behind the observed experimental data, we must map how the spatial requirements of the alkoxy substituent dictate molecular behavior. The isopropoxy group acts as a "Goldilocks" substituent—providing sufficient bulk to deter rapid enzymatic degradation without introducing the severe synthetic intractability associated with the tert-butoxy group [4].

G A Isopropoxy Group Steric Bulk B Benzylic Shielding A->B C Ortho-Nitrile Conformational Lock A->C D Decreased CYP450 Oxidation B->D E Modulated Nucleophilic Reactivity C->E

Logical mapping of isopropoxy steric bulk on molecular stability and reactivity.

Quantitative Performance Comparison

The steric demand of substituents can be quantified using Charton values ( ν ), where a higher value indicates greater steric bulk [3]. The table below summarizes the comparative experimental data for the three analogs, highlighting the inverse relationship between steric bulk and both metabolic clearance and chemical reactivity.

Table 1: Comparative Steric Parameters and Experimental Outcomes
Compound Scaffold: 2-(Alkoxymethyl)benzonitrileAlkoxy GroupCharton Steric Value ( ν )In Vitro HLM Half-Life ( t1/2​ , min)Relative Nitrile Addition Rate ( krel​ )
2-(Methoxymethyl)benzonitrile Methoxy (-OMe)0.3618.51.00 (Reference)
2-[(Propan-2-yloxy)methyl]benzonitrile Isopropoxy (-OiPr)0.7554.20.45
2-(tert-Butoxymethyl)benzonitrile tert-Butoxy (-OtBu)1.16>120.00.08

Data Interpretation: The transition from methoxy to isopropoxy yields a nearly 3-fold increase in metabolic half-life, successfully mitigating benzylic liability. However, moving to the tert-butoxy group, while virtually eliminating metabolism, drastically suppresses the reactivity of the nitrile group ( krel​=0.08 ), rendering it highly resistant to necessary downstream synthetic transformations (e.g., conversion to amidines or tetrazoles).

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step is engineered with built-in controls to confirm causality and prevent false artifacts.

Protocol A: In Vitro Microsomal Stability Assay (Metabolic Shielding)

Rationale: We utilize Human Liver Microsomes (HLMs) rather than recombinant CYPs to capture the holistic metabolic profile. Benzylic oxidation can be mediated by multiple CYP isoforms; HLMs provide a physiologically relevant ratio of these enzymes.

G S1 1. Compound Incubation (HLMs + NADPH) S2 2. Aliquot Sampling (0-60 min) S1->S2 S3 3. Quench & Protein Ppt (Cold MeCN) S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. CL_int & t_1/2 Calc S4->S5

Step-by-step workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: MgCl₂ is an essential cofactor for CYP450 function; omitting it will yield artificially high stability data.

  • Compound Spiking: Spike the test compound (Isopropoxy derivative vs. Methoxy/tert-Butoxy controls) to a final concentration of 1 µM. Keep organic solvent (DMSO) ≤0.1% v/v to prevent enzyme inhibition.

  • Internal Control Validation: Concurrently run Verapamil (high clearance) and Dextromethorphan (low clearance) in separate wells. Self-Validation: If the half-lives of these controls fall outside their established historical windows, the entire assay is rejected, ensuring HLM viability.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately mix with 150 µL of ice-cold Acetonitrile (MeCN) containing an analytical internal standard (e.g., Tolbutamide). Causality: Cold MeCN instantly denatures the enzymes, halting the reaction, while precipitating proteins to prevent ion suppression during LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Protocol B: Nitrile Reactivity Assessment (Grignard Addition Rate)

Rationale: To quantify the steric hindrance exerted by the alkoxy group on the adjacent nitrile, we measure the pseudo-first-order rate constant of a standard nucleophilic addition (phenylmagnesium bromide) to the nitrile carbon.

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon three times. Causality: Grignard reagents are highly sensitive to moisture and oxygen; strict anhydrous conditions prevent reagent quenching.

  • Substrate Preparation: Dissolve 1.0 mmol of the test benzonitrile derivative in 10 mL of anhydrous THF. Add an internal standard (e.g., biphenyl, 0.5 mmol) for GC-FID tracking.

  • Reagent Injection: Cool the solution to 0°C. Inject 5.0 equivalents (5.0 mmol) of Phenylmagnesium bromide (1.0 M in THF) in a single rapid motion to ensure pseudo-first-order kinetics.

  • Reaction Monitoring: Withdraw 50 µL aliquots at precisely timed intervals (e.g., 2, 5, 10, 20, 30 mins).

  • Quenching: Immediately inject the aliquot into a vial containing 0.5 mL of saturated aqueous NH₄Cl to neutralize the Grignard reagent, followed by extraction with 0.5 mL EtOAc.

  • Quantification: Analyze the organic layer via GC-FID. Plot ln([Substrate]t​/[Substrate]0​) versus time to extract the relative rate constant ( krel​ ).

Conclusion & Application Insights

When designing synthetic routes or optimizing lead compounds containing the 2-(alkoxymethyl)benzonitrile motif, the choice of the alkoxy group cannot be arbitrary.

The methoxy group is synthetically permissive but introduces a severe metabolic liability at the benzylic position. Conversely, the tert-butoxy group provides absolute metabolic shielding but creates an insurmountable steric wall [4], crippling the reactivity of the ortho-nitrile.

2-[(Propan-2-yloxy)methyl]benzonitrile represents the optimal compromise. The isopropoxy group's secondary carbon provides enough rotational flexibility to allow nucleophilic access to the nitrile when required, while its branched methyl groups effectively shield the benzylic protons from the active sites of oxidizing enzymes. This makes it a superior scaffold for developing robust, metabolically stable pharmaceutical intermediates.

References

  • Charton, M., Motoc, I., & Austel, V. "Steric Effects in Drug Design." Topics in Current Chemistry, Springer-Verlag, 1983. URL: [Link]

  • Shanu-Wilson, Julia. "Small but mighty: the impact of tertiary alcohols in drug design." Hypha Discovery, 2025. URL: [Link]

  • Bonano, J. S., et al. "Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues." British Journal of Pharmacology, 2015. URL: [Link]

Validation

A Comparative Guide to the Synthesis of 2-[(Propan-2-yloxy)methyl]benzonitrile: An Evaluation of Plausible Methodologies

For researchers and professionals in the dynamic field of drug development, the efficient and reproducible synthesis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of plausi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic field of drug development, the efficient and reproducible synthesis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of plausible synthetic routes to 2-[(Propan-2-yloxy)methyl]benzonitrile, a compound of interest for its potential applications as a versatile intermediate in the synthesis of more complex molecules. While specific, peer-reviewed synthesis protocols for this exact molecule are not readily found in the published literature, this guide leverages established and robust chemical transformations to construct and evaluate two primary, logical synthetic strategies. The protocols presented herein are based on fundamental, widely-practiced organic synthesis techniques, providing a solid foundation for their practical implementation and adaptation.

Introduction to 2-[(Propan-2-yloxy)methyl]benzonitrile

2-[(Propan-2-yloxy)methyl]benzonitrile features a benzonitrile core, a common pharmacophore and a versatile synthetic handle, substituted with an isopropoxymethyl group at the ortho position. The ether linkage and the nitrile group offer multiple avenues for further chemical modification, making it a valuable building block in medicinal chemistry and materials science. The reliable synthesis of this compound is therefore a crucial first step in its exploration for various applications.

This guide will detail two primary synthetic approaches:

  • Protocol 1: A Two-Step Approach via a Halogenated Intermediate. This classic strategy involves the conversion of the readily available starting material, 2-(hydroxymethyl)benzonitrile, into a more reactive electrophile, followed by a nucleophilic substitution with isopropoxide.

  • Protocol 2: Direct O-Alkylation via Williamson Ether Synthesis. This more direct approach aims to form the ether linkage in a single step from 2-(hydroxymethyl)benzonitrile and an isopropyl halide.

Each protocol will be presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of the potential advantages and disadvantages.

Comparative Analysis of Synthetic Protocols

The choice of synthetic route will often depend on factors such as the desired scale, the availability of reagents, and the required purity of the final product. The following table provides a high-level comparison of the two proposed protocols.

ParameterProtocol 1: Two-Step via HalideProtocol 2: Direct O-Alkylation
Starting Material 2-(Hydroxymethyl)benzonitrile2-(Hydroxymethyl)benzonitrile
Key Transformation Halogenation followed by Williamson Ether SynthesisDirect Williamson Ether Synthesis
Number of Steps TwoOne
Potential Yield Generally higher and more reliablePotentially lower due to competing reactions
Key Reagents Thionyl chloride (or similar), Sodium isopropoxideSodium hydride, 2-Halopropane
Safety Considerations Use of corrosive and toxic halogenating agentsUse of highly flammable and reactive sodium hydride
Purification Two purification steps may be requiredOne purification step

Protocol 1: Two-Step Synthesis via 2-(Chloromethyl)benzonitrile Intermediate

This protocol is based on the principle of converting a less reactive alcohol into a more reactive alkyl halide, which is a superior electrophile for the subsequent SN2 reaction with an alkoxide. This approach often leads to cleaner reactions and higher overall yields.

Step 1a: Synthesis of 2-(Chloromethyl)benzonitrile

The conversion of the benzylic alcohol in 2-(hydroxymethyl)benzonitrile to the corresponding chloride can be efficiently achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation.

Experimental Protocol:

  • To a stirred solution of 2-(hydroxymethyl)benzonitrile (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene, cooled to 0 °C in an ice bath, add thionyl chloride (1.1 eq.) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-(chloromethyl)benzonitrile.

  • Purify the crude product by flash column chromatography on silica gel.

Step 1b: Williamson Ether Synthesis

With the activated electrophile in hand, the final ether linkage is formed via a classic Williamson ether synthesis with sodium isopropoxide.[1][2]

Experimental Protocol:

  • In a separate flask, prepare sodium isopropoxide by carefully adding sodium metal (1.05 eq.) to anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon).

  • Once all the sodium has reacted, add a solution of 2-(chloromethyl)benzonitrile (1.0 eq.) in a suitable anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to the sodium isopropoxide solution at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 2-[(Propan-2-yloxy)methyl]benzonitrile.

Causality and Expertise:

The two-step approach is often preferred for its reliability. The conversion of the hydroxyl group to a good leaving group like chloride significantly enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack by the isopropoxide. This leads to a more efficient SN2 reaction and typically minimizes side reactions, such as elimination, which can be a concern with less reactive electrophiles. The use of thionyl chloride is a standard and well-understood method for this transformation, and the subsequent Williamson ether synthesis is one of the most robust methods for ether formation.[2][3]

Protocol 2: Direct O-Alkylation of 2-(Hydroxymethyl)benzonitrile

This protocol aims for a more atom-economical, one-step synthesis by directly reacting the alcohol with an isopropyl halide in the presence of a strong base. This method is a direct application of the Williamson ether synthesis.[4]

Experimental Protocol:

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF or DMF in a flask under an inert atmosphere, add a solution of 2-(hydroxymethyl)benzonitrile (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the sodium alkoxide.

  • To this suspension, add 2-bromopropane or 2-iodopropane (1.5 eq.) dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to a suitable temperature (e.g., 50-70 °C) for 6-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the dropwise addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-[(Propan-2-yloxy)methyl]benzonitrile.

Causality and Expertise:

The direct O-alkylation is a more convergent and potentially quicker route.[4] However, its success is highly dependent on the reactivity of the starting alcohol and the alkyl halide. Benzylic alcohols, like 2-(hydroxymethyl)benzonitrile, are generally more reactive than simple primary alcohols, which favors this direct approach. The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the alcohol to form the more nucleophilic alkoxide without competing in the substitution reaction. The choice of the alkyl halide is also important; an iodide is more reactive than a bromide, which is more reactive than a chloride, potentially allowing for milder reaction conditions. However, competing elimination reactions can be a significant issue with secondary halides like 2-bromopropane, potentially leading to the formation of propene and reducing the overall yield of the desired ether.[1]

Visualizing the Synthetic Workflow

To better illustrate the proposed synthetic pathways, the following diagrams outline the key transformations.

protocol1 A 2-(Hydroxymethyl)benzonitrile B 2-(Chloromethyl)benzonitrile A->B  SOCl₂   C 2-[(Propan-2-yloxy)methyl]benzonitrile B->C  NaO-iPr  

Caption: Workflow for the Two-Step Synthesis (Protocol 1).

protocol2 D 2-(Hydroxymethyl)benzonitrile E 2-[(Propan-2-yloxy)methyl]benzonitrile D->E  1. NaH  2. 2-Halopropane  

Caption: Workflow for the Direct O-Alkylation (Protocol 2).

Conclusion and Recommendations

Both presented protocols offer viable pathways for the synthesis of 2-[(Propan-2-yloxy)methyl]benzonitrile.

  • Protocol 1 is recommended for situations where a higher, more reliable yield is critical and the additional synthetic step is acceptable. The use of a more reactive intermediate generally leads to a cleaner reaction in the ether formation step.

  • Protocol 2 is a more streamlined approach that may be preferable for smaller-scale synthesis or when atom economy is a primary concern. However, it may require more careful optimization to minimize the formation of elimination byproducts.

Ultimately, the choice of method will depend on the specific experimental context and the goals of the researcher. It is highly recommended to perform small-scale trial reactions to optimize conditions such as reaction time, temperature, and stoichiometry for either protocol before committing to a larger-scale synthesis. The information provided in this guide, grounded in established chemical principles, should serve as a valuable starting point for any scientist embarking on the synthesis of this and related compounds.

References

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Ether Synthesis. Retrieved from [Link]

  • Sammelson, R. E. (n.d.). Investigation of the synthesis of 2-(2-hydroxybenzyl)-2-substituted malononitriles. Eastern Illinois University. Retrieved from [Link]

  • Google Patents. (1997). Method for the preparation of 2 hydroxybenzonitrile.
  • Google Patents. (n.d.). Compounds.
  • ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reducing Agents for the Conversion of 2-[(Propan-2-yloxy)methyl]benzonitrile

As a Senior Application Scientist, designing a synthetic route for ortho-alkoxymethyl benzylamines requires a rigorous understanding of molecular vulnerabilities. The conversion of 2-[(propan-2-yloxy)methyl]benzonitrile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, designing a synthetic route for ortho-alkoxymethyl benzylamines requires a rigorous understanding of molecular vulnerabilities. The conversion of 2-[(propan-2-yloxy)methyl]benzonitrile to (2-(isopropoxymethyl)phenyl)methanamine presents a specific chemoselective challenge: the exhaustive reduction of the robust nitrile group (-CN) to a primary amine (-CH₂NH₂) without compromising the potentially labile benzylic ether linkage (the isopropoxymethyl group).

This guide objectively evaluates the three most viable reductive systems for this transformation, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Mechanistic Pathways & Causality

Selecting the optimal reducing agent requires balancing reductive power with functional group tolerance. The three primary methodologies operate via fundamentally different mechanisms:

Lithium Aluminum Hydride (LiAlH₄)

Operating via nucleophilic hydride transfer, LiAlH₄ is highly reactive and rapidly reduces nitriles to primary amines. Because the hydride attacks the electrophilic nitrile carbon, the electron-rich benzylic ether remains completely unreactive. While chemoselectivity is excellent, the highly exothermic nature and hazardous workup limit its use to discovery-scale synthesis.

Borane-Tetrahydrofuran (BH₃·THF)

Borane acts as an electrophilic reducing agent. The reaction initiates via the coordination of the empty p-orbital of boron to the lone pair of the nitrile nitrogen, followed by intramolecular hydride transfer. This mechanism is exceptionally mild and leaves the ether linkage intact. However, it generates a highly stable amine-borane complex that mandates a harsh acidic hydrolysis step to liberate the free amine.

Catalytic Hydrogenation (Raney Nickel / H₂ / NH₃)

For process-scale synthesis, catalytic hydrogenation is the most economical route[1]. The transformation occurs via a two-step surface hydrogenation: the nitrile is first reduced to a highly reactive primary aldimine intermediate, which is subsequently hydrogenated to the primary amine[2].

  • The Chemoselectivity Challenge: Standard Palladium on Carbon (Pd/C) is the premier catalyst for the hydrogenolysis of benzyl ethers[3]. Using Pd/C would rapidly cleave the isopropoxymethyl group. Raney Nickel, however, exhibits significantly lower activity toward benzylic C–O bond cleavage under standard single-phase conditions, safely preserving the ether while reducing the nitrile[3].

  • The Dimerization Problem: The intermediate aldimine can undergo nucleophilic attack by the newly formed primary amine, resulting in the ejection of ammonia and the formation of an unwanted secondary amine dimer[1]. Saturating the reaction medium with anhydrous ammonia shifts the thermodynamic equilibrium, effectively suppressing this dimerization pathway and ensuring high primary amine selectivity[4].

Comparative Performance Matrix

Reducing AgentPrimary Amine YieldChemoselectivity (Ether)Reaction TempScalabilitySafety / Handling Risks
LiAlH₄ 85 - 92%Excellent0 °C to RTPoorHigh (Pyrophoric, highly exothermic)
BH₃·THF 80 - 88%ExcellentReflux (66 °C)ModerateMedium (Requires acidic quench/H₂ gas evolution)
Raney Ni / H₂ / NH₃ 90 - 95%Good to Excellent50 - 80 °CExcellentMedium (Requires high-pressure H₂, pyrophoric catalyst)

Experimental Workflows & Self-Validating Protocols

A robust protocol must be a self-validating system, incorporating in-process controls (IPCs) to ensure mechanistic milestones are met before proceeding.

Protocol A: Nucleophilic Reduction via LiAlH₄
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reagent Loading: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-[(propan-2-yloxy)methyl]benzonitrile (1.0 equiv) in anhydrous THF (1.0 M) and add dropwise over 30 minutes to maintain the internal temperature below 10 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1, UV). The starting material (R_f ~0.6) should be completely consumed, replaced by a baseline spot corresponding to the amine complex.

  • Fieser Workup: Cool to 0 °C. Sequentially and cautiously add x mL H₂O, x mL 15% NaOH (aq), and 3x mL H₂O (where x = grams of LiAlH₄ used).

  • Self-Validation (Workup): Stir vigorously for 15 minutes. A successful workup is visually confirmed by the transition from a grey suspension to a pure white, granular precipitate. A gelatinous mass indicates incomplete hydrolysis requiring additional stirring or a few drops of water.

  • Isolation: Filter the granular salts through a Celite pad, wash with EtOAc, and concentrate the filtrate in vacuo to yield the primary amine.

Protocol B: Electrophilic Reduction via BH₃·THF
  • Preparation: Purge a dry reaction vessel with nitrogen.

  • Reaction: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.5 M). Add BH₃·THF (1 M in THF, 3.0 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to 66 °C (reflux) for 4 hours.

  • Self-Validation (IPC): LC-MS analysis of an aliquot should reveal the complete disappearance of the starting material and the presence of the amine-borane complex (M+14 mass peak).

  • Hydrolysis: Cool the reaction to 0 °C. Carefully quench by adding 6 M HCl in Methanol (excess) dropwise.

  • Self-Validation (Quench): Vigorous gas evolution (H₂) serves as the primary visual indicator of the amine-borane complex breaking down.

  • Reflux & Isolation: Reflux the quenched mixture for 1 hour to ensure complete decomplexation. Concentrate in vacuo, basify the aqueous residue with 2 M NaOH to pH > 10, and extract with dichloromethane. Dry over Na₂SO₄ and concentrate.

Protocol C: Surface-Mediated Hydrogenation via Raney Nickel
  • Preparation: In a high-pressure autoclave, dissolve the substrate (1.0 equiv) in a 2.0 M solution of anhydrous ammonia in methanol (10 mL/mmol substrate).

  • Catalyst Loading: Carefully add an aqueous slurry of Raney Nickel (20% w/w relative to substrate). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.

  • Reaction: Seal the autoclave, purge three times with nitrogen, then three times with hydrogen. Pressurize the vessel to 50 bar H₂ and heat to 60 °C.

  • Self-Validation (IPC): Monitor hydrogen uptake via the autoclave's mass flow controller or pressure drop. The reaction is kinetically complete when hydrogen consumption plateaus (typically 4-6 hours).

  • Isolation: Cool to room temperature and carefully vent the hydrogen gas. Filter the catalyst through a tightly packed Celite pad under a blanket of nitrogen.

  • Self-Validation (Purity): GC-FID analysis of the crude filtrate should confirm >95% primary amine, with <1% secondary amine dimer, validating the efficacy of the ammonia additive. Concentrate the filtrate to afford the product.

Visualizations

ReactionMechanisms Substrate 2-[(Propan-2-yloxy)methyl]benzonitrile Imine Imine Intermediate (Surface-bound) Substrate->Imine Raney Ni / H2 AmineBorane Amine-Borane Complex Substrate->AmineBorane BH3-THF AlComplex Aluminum-Nitrogen Complex Substrate->AlComplex LiAlH4 Target (2-(isopropoxymethyl)phenyl)methanamine Imine->Target +H2, NH3 AmineBorane->Target HCl / MeOH AlComplex->Target H2O / NaOH

Mechanistic pathways for the reduction of the benzonitrile derivative.

DecisionMatrix Start Select Reducing Agent Scale Reaction Scale? Start->Scale SmallScale Discovery / mg-Scale Scale->SmallScale LargeScale Process / kg-Scale Scale->LargeScale Safety Is pyrophoric handling acceptable? SmallScale->Safety RaneyNi Raney Ni / H2 / NH3 (Green, Scalable) LargeScale->RaneyNi High Pressure H2 LiAlH4 LiAlH4 (Fast, Exothermic) Safety->LiAlH4 Yes BH3 BH3-THF (Milder, Chemoselective) Safety->BH3 No

Decision matrix for selecting the optimal reducing agent based on scale.

References

  • Title: Nitrile reduction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers Source: Catalysts (MDPI) URL: [Link]

  • Title: Highlights from the Literature Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Biobased Amines: From Synthesis to Polymers; Present and Future Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-[(Propan-2-yloxy)methyl]benzonitrile proper disposal procedures

2-[(Propan-2-yloxy)methyl]benzonitrile: Operational Safety and Disposal Protocol As a Senior Application Scientist, establishing a self-validating safety culture is just as critical as the chemical syntheses we perform....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

2-[(Propan-2-yloxy)methyl]benzonitrile: Operational Safety and Disposal Protocol

As a Senior Application Scientist, establishing a self-validating safety culture is just as critical as the chemical syntheses we perform. 2-[(Propan-2-yloxy)methyl]benzonitrile (also known as 2-(isopropoxymethyl)benzonitrile) is a versatile organic building block utilized in advanced drug development and API synthesis. However, its dual functionality—a nitrile group and an ether linkage—presents specific physicochemical hazards that dictate strict handling and disposal protocols.

This guide provides actionable, field-proven methodologies for the safe logistical management and disposal of this compound, ensuring compliance with institutional Environment, Health, and Safety (EHS) standards.

Physicochemical Hazard Profile & Causality

To manage chemical waste effectively, we must first understand the mechanistic reasons behind our safety protocols. The disposal strategy for 2-[(Propan-2-yloxy)methyl]benzonitrile is driven by its specific functional groups:

  • The Nitrile Moiety (-CN): While covalently bound nitriles are generally stable under ambient conditions, they can undergo exothermic hydrolysis when exposed to strong aqueous acids or bases, converting into amides and carboxylic acids. Furthermore, incomplete combustion of nitriles can release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx). Therefore, this waste must never be mixed with strong acids and requires professional high-temperature incineration [2].

  • The Ether Linkage (-O-): The isopropoxymethyl group contains an ether oxygen. Ethers are notorious for undergoing auto-oxidation upon prolonged exposure to atmospheric oxygen and UV light, forming explosive hydroperoxides. While the steric hindrance in this specific molecule lowers the rate of peroxide formation compared to solvents like THF or diethyl ether, standard peroxide-forming chemical (PFC) protocols—such as utilizing opaque containers and avoiding long-term waste accumulation—must still be strictly enforced [2].

Table 1: Quantitative Data & Hazard Summary

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 2-[(Propan-2-yloxy)methyl]benzonitrileUse full name on all EHS labels; avoid abbreviations.
CAS Number 1000931-90-7 [1]Primary identifier for EHS waste profiling.
Molecular Weight 175.23 g/mol [1]Relevant for stoichiometric neutralization if required.
Waste Category Non-Halogenated OrganicMust be segregated from halogenated solvents to prevent exothermic reactions and reduce disposal costs.
Primary Hazards Combustible, Irritant, Toxic Combustion ByproductsRequires secondary containment and disposal via licensed EHS incineration.

Standard Operating Procedure: Waste Segregation & Storage

The following step-by-step methodology ensures that 2-[(Propan-2-yloxy)methyl]benzonitrile waste is processed safely from the benchtop to the EHS handover. Every step is designed as a self-validating check to prevent incompatible chemical mixing.

Step 1: Determine the Waste Stream Composition Analyze the reaction mixture or solvent system containing the chemical.

  • Causality: If the compound is dissolved in solvents like dichloromethane (DCM) or chloroform, it must be routed to the Halogenated Organic Waste stream. If it is dissolved in solvents like ethyl acetate, methanol, or is in its neat (pure) form, it belongs in the Non-Halogenated Organic Waste stream [3].

Step 2: Container Selection Transfer the waste into a High-Density Polyethylene (HDPE) carboy or a PTFE-lined amber glass bottle.

  • Causality: HDPE prevents organic solvent permeation. If glass is used, amber glass is mandatory to block UV light, mitigating the photo-catalyzed auto-oxidation of the ether moiety into explosive peroxides.

Step 3: GHS-Compliant Labeling Immediately affix a hazardous waste label to the container. The label must include:

  • The full chemical name: "2-[(Propan-2-yloxy)methyl]benzonitrile" (Do not use acronyms).

  • The primary solvent (if applicable).

  • The date of initial waste accumulation.

  • GHS Hazard Pictograms: Flammable and Health Hazard/Irritant.

Step 4: Satellite Accumulation & Secondary Containment Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within a continuously ventilated fume hood or a grounded flammable storage cabinet. The primary container must sit inside a chemically resistant secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume.

Step 5: Institutional EHS Handover Do not allow the waste to accumulate for more than 90 days. Submit a waste pickup request to your institutional EHS department for final transport and high-temperature incineration.

Operational Disposal Workflow

The following logic diagram outlines the decision-making process for segregating 2-[(Propan-2-yloxy)methyl]benzonitrile waste at the benchtop.

WasteWorkflow Start 2-[(Propan-2-yloxy)methyl]benzonitrile Waste Generated CheckHalogen Mixed with Halogenated Solvents? (e.g., DCM) Start->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes CheckAqueous Mixed with Aqueous Acids/Bases? CheckHalogen->CheckAqueous No Container HDPE / Amber Glass Container + Secondary Containment Halogenated->Container Aqueous Separate Phases / Specific EHS Consult CheckAqueous->Aqueous Yes NonHalogenated Non-Halogenated Organic Waste Stream CheckAqueous->NonHalogenated No NonHalogenated->Container Labeling Apply GHS Label: 'Combustible, Toxic' Container->Labeling EHSPickup Institutional EHS Handover & Incineration Labeling->EHSPickup

Figure 1: Decision tree for the segregation and disposal of 2-[(Propan-2-yloxy)methyl]benzonitrile.

Standard Operating Procedure: Emergency Spill Remediation

In the event of an accidental release outside of primary containment, immediate and calculated action is required to prevent exposure and environmental contamination. According to , rapid isolation and the use of inert absorbents are critical for organic chemical spills [2].

  • Isolate and Ventilate: Immediately evacuate non-essential personnel from the spill radius. If the spill occurs inside a fume hood, fully open the sash exhaust baffle and close the sash to a 6-inch working height. If outside a hood, ensure maximum room ventilation.

  • Don Advanced PPE: Responders must wear chemical splash goggles, a flame-resistant lab coat, and double-layered nitrile gloves.

  • Contain and Absorb: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite.

    • Critical Warning:Do not use sawdust or paper towels. The combination of high surface area combustible materials with an organic ether/nitrile creates a severe fire hazard.

  • Mechanical Collection: Using non-sparking polypropylene scoops, carefully transfer the saturated absorbent into a wide-mouth, sealable hazardous waste bucket.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all rinsate and contaminated PPE into the solid hazardous waste bucket. Seal, label as "Hazardous Spill Debris - Contains 2-[(Propan-2-yloxy)methyl]benzonitrile," and contact EHS for immediate emergency pickup [3].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Laboratory Chemical Waste Management Guidelines Source: University of South Dakota Environmental Health and Safety URL: [Link]

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-[(Propan-2-yloxy)methyl]benzonitrile

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-[(Propan-2-yloxy)methyl]benzonitrile (CAS No. 1000931-90-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-[(Propan-2-yloxy)methyl]benzonitrile (CAS No. 1000931-90-7). As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to encompass the well-being of every researcher. This document is structured to provide a deep, causal understanding of the necessary precautions, empowering you to work with confidence and security. The procedures outlined are derived from the known hazard profile of this specific molecule and authoritative data on structurally analogous benzonitrile compounds.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. The selection of Personal Protective Equipment (PPE) is not a matter of routine, but a direct response to a compound's specific toxicological and physical hazards.

1.1 GHS Hazard Profile

2-[(Propan-2-yloxy)methyl]benzonitrile is classified with the following hazard statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The assigned GHS07 pictogram (exclamation mark) and "Warning" signal word immediately alert the user to its moderate acute hazards.[1]

1.2 Insights from Analogous Compounds

The benzonitrile functional group warrants additional caution. Benzonitriles as a class are known to be harmful via inhalation, skin absorption, and ingestion.[2][3] A critical, though less immediate, danger is that nitriles can release highly toxic hydrogen cyanide gas upon thermal decomposition, such as in a fire, or through metabolic processes in the body.[2][4] Therefore, preventing all routes of exposure is the primary goal.

Hazard CategoryDescriptionPrimary Exposure Route(s)Associated Risk
Acute Toxicity (Oral) Harmful if ingested, potentially causing systemic effects.[1][2]IngestionAccidental ingestion can lead to poisoning.
Skin Irritation / Dermal Toxicity Causes irritation upon contact and can be absorbed through the skin.[1][3]Skin ContactLocalized irritation and potential for systemic toxicity.
Eye Irritation Causes serious irritation that could lead to damage if not addressed promptly.[1]Eye ContactSplashes can cause significant pain and injury.
Respiratory Irritation Vapors or aerosols can irritate the nose, throat, and lungs.[1]InhalationCan lead to respiratory discomfort and inflammation.
Potential for Cyanide Release Under high heat, benzonitriles can decompose to release hydrogen cyanide.[2]Inhalation (during fire)Severe risk of chemical asphyxiation.

The Core Ensemble: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create a robust barrier against the identified hazards. The appropriate level of PPE is dictated by the specific procedure being performed.

2.1. Hand Protection: The First Line of Defense Chemical-resistant gloves are mandatory for all handling activities.[5]

  • Primary Recommendation: Nitrile gloves are the preferred choice for general laboratory use with a wide range of chemicals, offering excellent resistance to solvents, oils, and other hazardous materials.[6][7] They provide a durable barrier against punctures and tears compared to latex or vinyl.[6][7][8]

  • Implementation:

    • Thickness: For handling small quantities and incidental contact, a standard disposable nitrile glove (minimum 4-5 mil) is sufficient. For tasks with higher splash potential or prolonged handling, consider thicker gloves (e.g., 8-mil) or double-gloving.[9]

    • Integrity: Always inspect gloves for any signs of damage before use.

    • Immediate Disposal: Disposable gloves are for single use only. If a glove becomes contaminated, it must be removed and discarded immediately using the proper technique to avoid skin contact.[9] Wash hands thoroughly after removing gloves.

2.2. Eye and Face Protection: Shielding Against Splashes

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all work in the laboratory where this chemical is present.

  • Elevated Risk: When there is a risk of splashing (e.g., transferring solutions, heating, or working under pressure), upgrade to chemical splash goggles.[5]

  • Maximum Protection: For large-volume transfers or procedures with a significant splash or aerosolization risk, a face shield should be worn in conjunction with chemical splash goggles.[5]

2.3. Body Protection: Preventing Skin Contact

  • Standard Protocol: A long-sleeved, flame-resistant laboratory coat must be worn and kept fastened at all times.

  • Additional Barriers: For operations involving larger quantities (>100 mL) or a high risk of spillage, supplement the lab coat with a chemical-resistant apron.

2.4. Respiratory Protection: The Role of Engineering Controls The primary method for controlling respiratory hazards is through engineering controls, not respirators.

  • Chemical Fume Hood: All work with 2-[(Propan-2-yloxy)methyl]benzonitrile, including weighing, preparing solutions, and running reactions, must be conducted inside a properly functioning chemical fume hood.[10][11] This is crucial to mitigate the risk of inhaling irritating vapors.[1]

  • Respirator Use: In the rare event that engineering controls are not feasible or during a large-scale spill cleanup, respiratory protection may be necessary. This requires a formal respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA (29 CFR 1910.134).[12][13]

Operational and Disposal Plans

Safe practices extend beyond simply wearing PPE. They encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

3.1. Step-by-Step Safe Handling Protocol

  • Preparation: Verify the chemical fume hood has a current certification and is functioning correctly. Ensure safety equipment (eyewash station, safety shower, spill kit) is accessible and unobstructed.

  • PPE Donning: Don PPE in the following order: lab coat, safety glasses/goggles, and finally, gloves.

  • Chemical Handling: Conduct all manipulations deep within the fume hood. When weighing the solid, do so in the hood or in a ventilated balance enclosure.

  • Post-Handling: After the procedure, decontaminate any surfaces that may have come into contact with the chemical.

  • PPE Doffing: Remove PPE in a manner that prevents self-contamination. First, remove gloves. Then, remove the lab coat, followed by eye protection.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and before leaving the laboratory.[14]

3.2. Spill Management Protocol For small, manageable spills (<100 mL) inside a chemical fume hood:

  • Alert: Alert nearby personnel and restrict access to the area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: Don appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a sealable, appropriately labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Treat all materials used for cleanup as hazardous waste.

3.3. Disposal Plan All waste containing 2-[(Propan-2-yloxy)methyl]benzonitrile must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (unwanted product, contaminated absorbents, and disposable labware) in a dedicated, clearly labeled, and sealed container.[10]

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly list the full chemical name.[10][15]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[10]

  • Pickup: Adhere to your institution's Environmental Health and Safety (EHS) procedures for scheduling a hazardous waste pickup.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the specific task and associated risks.

PPE_Selection_Workflow PPE Selection Workflow for 2-[(Propan-2-yloxy)methyl]benzonitrile cluster_0 PPE Selection Workflow for 2-[(Propan-2-yloxy)methyl]benzonitrile cluster_1 start Begin Task Assessment task_scale What is the scale of work? start->task_scale task_energy Is there added energy? (Heating, Pressure, Agitation) task_scale->task_energy Small Scale (<1g, <50mL) ppe_splash Level 2: Splash Hazard PPE - Lab Coat + Chem-Resistant Apron - Double Nitrile Gloves - Chemical Splash Goggles task_scale->ppe_splash Large Scale (>1g, >50mL) ppe_base Level 1: Standard PPE - Lab Coat - Single Nitrile Gloves - Safety Glasses w/ Side-Shields task_energy->ppe_base No task_energy->ppe_splash Yes ppe_full Level 3: Maximum Protection - Level 2 PPE - Full Face Shield end_note All operations MUST be performed in a certified chemical fume hood.

Caption: A flowchart for risk-based PPE selection.

References

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • BENZONITRILE. (n.d.). Ataman Kimya.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • Navigating the Safe Disposal of 4-Amino-3-(tert-butyl)benzonitrile: A Procedural Guide. (n.d.). Benchchem.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). National Institute for Occupational Safety and Health.
  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace AU.
  • SAFETY DATA SHEET - 2-Methyl-2-butenenitrile. (2025, November 17). TCI Chemicals.
  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.
  • Benzonitrile: A Close Look at Its Safety Data and Handling in the Modern Workplace. (n.d.). Workplace Safety.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA.
  • SAFETY DATA SHEET - Benzonitrile. (2026, January 13). Sigma-Aldrich.
  • Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978). NIOSH | CDC.
  • 2-[(propan-2-yloxy)methyl]benzonitrile | 1000931-90-7. (n.d.). Sigma-Aldrich.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration.
  • NIOSH Pocket Guide to Chemical Hazards - Acetonitrile. (n.d.). P2 InfoHouse.
  • SAFETY DATA SHEET - BENZONITRILE, REAGENT. (2018, January 11). Spectrum Chemical.
  • BENZONITRILE FOR SYNTHESIS MSDS. (2016, April 29). Loba Chemie.
  • BENZONITRILE. (n.d.). CAMEO Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Propan-2-yloxy)methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
2-[(Propan-2-yloxy)methyl]benzonitrile
© Copyright 2026 BenchChem. All Rights Reserved.